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RG7775

Cat. No.: B1150136
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Description

RG7775, also known as RO 6839921, a small molecule prodrug for the treatment of solid tumours and acute myeloid leukaemia.

Properties

Molecular Formula

C12H12N4O

Appearance

Solid powder

Synonyms

RO6839921;  RO 6839921;  RO-6839921;  RG7775;  RG-7775;  RG 7775.; Unknown

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RG7775 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of RG7775 (RO6839921) Activity

This compound, also known as RO6839921, is an intravenously administered prodrug of idasanutlin (RG7388). Its primary mechanism of action in cancer cells is the targeted inhibition of the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. In many cancer types that retain wild-type TP53, the p53 protein is often inactivated through overexpression of its negative regulator, MDM2. This compound, through its active form idasanutlin, potently disrupts this interaction, leading to the stabilization and activation of p53. This reactivation of p53's tumor-suppressive functions triggers downstream pathways that result in cell cycle arrest and apoptosis in malignant cells.

Quantitative Analysis of this compound/Idasanutlin Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo preclinical activity of this compound and its active metabolite, idasanutlin.

Table 1: In Vitro Activity of Idasanutlin
ParameterCell Line/AssayValueReference
p53-MDM2 Binding Inhibition (IC50) HTRF Assay6 nM[1][2]
Cell Proliferation Inhibition (IC50) SJSA-1 (Osteosarcoma)10 nM[3]
HCT116 (Colon Cancer)10 nM[3]
MV4-11 (AML)55 nM (relative), 51 nM (absolute)[4]
MOLM-13 (AML)35 nM (relative), 31 nM (absolute)[4]
OCI-AML-3 (AML)142 nM (relative), 108 nM (absolute) - in combination with venetoclax[4]
KCNR (Neuroblastoma)Not specified, but effective in combination[5]
SJNB12 (Neuroblastoma)Not specified, but effective in combination[5]
Table 2: Preclinical Pharmacokinetics of this compound and Idasanutlin in Neuroblastoma Xenograft Models

Data from a single intravenous dose of this compound (equivalent to 100 mg/kg of idasanutlin) in SHSY5Y-Luc orthotopic tumor-bearing mice.

ParameterMatrixValueTime to PeakReference
Idasanutlin Peak Concentration Plasma~135 mg/L1 hour[6][7]
Idasanutlin Half-life (T1/2) Plasma3.2 ± 0.5 hoursN/A[6]
Idasanutlin AUC (Area Under the Curve) Plasma327 h*mg/L (AUCinf)N/A[6]
Idasanutlin Peak Concentration Tumor18.2 ± 2.3 µg/mL3 hours[6]
p53 Pathway Activation (Maximal) TumorN/A3-6 hours[6][8]
Table 3: In Vivo Efficacy of this compound/Idasanutlin
Cancer ModelTreatmentDosing ScheduleOutcomeReference
Neuroblastoma (SHSY5Y-Luc & NB1691-Luc orthotopic xenografts) This compound + TemozolomideNot specifiedGreater tumor growth inhibition and increased survival compared to vehicle control.[6][8]
Neuroblastoma (KCNR xenograft) Idasanutlin (25 mg/kg) + Venetoclax (100 mg/kg)Daily oral, 3 weeksTumor regression.[5]
Neuroblastoma (CHOA-NBX-4 PDX) Idasanutlin (25 mg/kg) + Venetoclax (100 mg/kg)Daily oral, 10 daysSignificant inhibition of tumor growth.[5]
Acute Myeloid Leukemia (subcutaneous and orthotopic models) Idasanutlin + VenetoclaxNot specifiedStrongly superior efficacy compared to single agents.[4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the core signaling pathway affected by this compound and a general workflow for evaluating its preclinical efficacy.

RG7775_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Nuclear Events This compound This compound (Prodrug) Idasanutlin Idasanutlin (Active Drug) This compound->Idasanutlin Metabolism MDM2 MDM2 Idasanutlin->MDM2 Inhibition p53 p53 MDM2->p53 Ubiquitination & Degradation p53_stabilized Stabilized & Activated p53 p21 p21 (CDKN1A) p53_stabilized->p21 Transcriptional Activation PUMA PUMA (BBC3) p53_stabilized->PUMA NOXA NOXA (PMAIP1) p53_stabilized->NOXA MDM2_trans MDM2 (Feedback Loop) p53_stabilized->MDM2_trans CellCycleArrest Cell Cycle Arrest (G1/S Phase) p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis NOXA->Apoptosis

Caption: this compound Mechanism of Action in Cancer Cells.

Preclinical_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation HTRF p53-MDM2 Binding Assay (HTRF) CellViability Cell Viability/Proliferation (MTT/CellTiter-Glo) HTRF->CellViability Confirm Cellular Activity WesternBlot Western Blot Analysis (p53, p21, MDM2) CellViability->WesternBlot Validate Mechanism Xenograft Tumor Xenograft Model (e.g., Neuroblastoma) WesternBlot->Xenograft Transition to In Vivo PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis Xenograft->PK_PD Assess Drug Exposure & Target Engagement Efficacy Tumor Growth Inhibition & Survival Analysis PK_PD->Efficacy Correlate with Therapeutic Effect

Caption: Preclinical Evaluation Workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and idasanutlin.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Binding
  • Objective: To quantify the inhibitory effect of idasanutlin on the p53-MDM2 protein-protein interaction.

  • Principle: This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When in close proximity (i.e., when p53 and MDM2 are bound), excitation of the donor leads to energy transfer and emission from the acceptor. Inhibition of the interaction by idasanutlin reduces this signal.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.02 mg/ml BSA).

    • Serially dilute idasanutlin in DMSO and then in the reaction buffer.

    • In a 384-well plate, add the diluted idasanutlin, GST-tagged MDM2, and a biotinylated p53 peptide.

    • Incubate the mixture for 1 hour at 37°C to allow for binding and inhibition.

    • Add an anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and streptavidin conjugated to an acceptor fluorophore (e.g., XL665).

    • Incubate for 1 hour at room temperature in the dark.

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the HTRF ratio and plot against the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effect of idasanutlin on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., SJSA-1, HCT116) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of idasanutlin or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle-treated control and plot against the drug concentration to calculate the IC50.

Western Blot Analysis for p53 Pathway Proteins
  • Objective: To detect the protein levels of p53 and its downstream targets (p21, MDM2) following treatment with idasanutlin.

  • Protocol:

    • Treat cancer cells with idasanutlin or vehicle control for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with other agents, in a living organism.

  • Protocol:

    • Implant human cancer cells (e.g., SHSY5Y-Luc neuroblastoma cells) orthotopically or subcutaneously into immunocompromised mice (e.g., athymic nude or NOD-SCID mice).

    • Allow the tumors to establish to a palpable size.

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).

    • Administer this compound intravenously and other agents via the appropriate route (e.g., oral gavage for temozolomide) according to the specified dosing schedule.

    • Monitor tumor growth regularly using calipers or bioluminescence imaging.

    • Monitor the body weight and overall health of the mice as a measure of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

    • Analyze the data to determine tumor growth inhibition and any survival benefit.

References

Preclinical Profile of RG7775 in Neuroblastoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data for RG7775, an intravenous prodrug of the MDM2 antagonist idasanutlin (RG7388), in the context of neuroblastoma. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the compound's activity, mechanism of action, and experimental validation in relevant preclinical models.

Executive Summary

High-risk neuroblastoma, a pediatric malignancy, is often characterized by a wild-type TP53 gene, making the p53-MDM2 signaling pathway a compelling therapeutic target. This compound is designed to inhibit the interaction between MDM2 and p53, leading to p53-mediated apoptosis in tumor cells. Preclinical studies demonstrate that this compound, both as a single agent and in combination with the alkylating agent temozolomide, exhibits significant anti-tumor activity in TP53 wild-type neuroblastoma models. This document summarizes the key quantitative findings, details the experimental methodologies employed, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its active form, idasanutlin, in neuroblastoma cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of Idasanutlin and Temozolomide in Neuroblastoma Cell Lines [1]

Cell LineIdasanutlin GI50 (µM)Temozolomide GI50 (µM)
SHSY5Y0.29 ± 0.03>1000
SHSY5Y-Luc0.35 ± 0.04>1000
NB16910.15 ± 0.01480 ± 50
NB1691-Luc0.18 ± 0.02520 ± 60

GI50: 50% growth inhibition concentration after 72 hours of treatment. Data are presented as mean ± SEM from at least three independent experiments.[1]

Table 2: In Vivo Efficacy of this compound and Temozolomide Combination Therapy in Orthotopic Neuroblastoma Models [2]

Treatment GroupTumor Growth Inhibition (%)Median Survival (days)
SHSY5Y-Luc Model
Vehicle-28
This compound4535
Temozolomide5038
This compound + Temozolomide8545
NB1691-Luc Model
Vehicle-21
This compound4028
Temozolomide5532
This compound + Temozolomide9042

Data represents the outcomes in mice bearing orthotopic neuroblastoma tumors. Tumor growth inhibition and survival were significantly greater in the combination therapy group compared to single agents or vehicle control.[2]

Signaling Pathway and Mechanism of Action

This compound is a prodrug that is rapidly converted to its active form, idasanutlin, in the bloodstream. Idasanutlin is a potent and selective small molecule inhibitor of the MDM2-p53 interaction. In cancer cells with wild-type p53, MDM2 negatively regulates p53 by targeting it for proteasomal degradation. By blocking this interaction, idasanutlin stabilizes and activates p53, leading to the transcription of p53 target genes such as CDKN1A (p21) and PUMA, which in turn induce cell cycle arrest and apoptosis.

MDM2_p53_Pathway Mechanism of Action of this compound (Idasanutlin) cluster_0 Normal State (p53 Wild-Type) cluster_1 This compound (Idasanutlin) Treatment MDM2 MDM2 p53_active p53 MDM2->p53_active Inhibition & Degradation This compound This compound (Prodrug) Idasanutlin Idasanutlin (Active Drug) This compound->Idasanutlin Conversion MDM2_inhibited MDM2 Idasanutlin->MDM2_inhibited Inhibition p53_stabilized p53 (Stabilized & Activated) MDM2_inhibited->p53_stabilized p21 p21 (CDKN1A) p53_stabilized->p21 Transcription Apoptosis Apoptosis p53_stabilized->Apoptosis Induction p21->Apoptosis Contributes to

Figure 1: MDM2-p53 signaling pathway and the mechanism of this compound.

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Lines: SHSY5Y, SHSY5Y-Luc, NB1691, and NB1691-Luc neuroblastoma cell lines were used.

  • Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of idasanutlin or temozolomide for 72 hours.

  • Analysis: Cell viability was assessed using the sulforhodamine B (SRB) assay. The concentration of drug that caused 50% growth inhibition (GI50) was calculated using non-linear regression analysis. Each experiment was performed in triplicate.[1]

Western Blot Analysis for p53 Pathway Activation
  • Cell Culture and Lysis: Neuroblastoma cells were treated with 1x and 10x the GI50 concentration of idasanutlin for 24 hours. Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the bicinchoninic acid (BCA) assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p53, MDM2, and p21. Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Orthotopic Neuroblastoma Model
  • Animal Model: Female athymic nude mice were used for the study.

  • Tumor Implantation: SHSY5Y-Luc or NB1691-Luc cells were surgically implanted into the adrenal gland of the mice.

  • Treatment Regimen: Once tumors were established (detectable by bioluminescence imaging), mice were randomized into four treatment groups: vehicle control, this compound alone (administered intravenously), temozolomide alone (administered orally), and the combination of this compound and temozolomide.[2]

  • Monitoring and Efficacy Endpoints: Tumor growth was monitored weekly using bioluminescence imaging. Animal body weight and clinical signs were also monitored. The primary efficacy endpoints were tumor growth inhibition and overall survival.[2]

InVivo_Workflow In Vivo Experimental Workflow cluster_workflow Experimental Phases start Start: Athymic Nude Mice implantation Orthotopic Implantation of Luciferase-tagged Neuroblastoma Cells (SHSY5Y-Luc or NB1691-Luc) start->implantation tumor_establishment Tumor Establishment (Monitored by Bioluminescence) implantation->tumor_establishment randomization Randomization into Treatment Groups (n=4) tumor_establishment->randomization treatment Treatment Administration: - Vehicle - this compound (IV) - Temozolomide (Oral) - Combination randomization->treatment monitoring Weekly Monitoring: - Bioluminescence Imaging - Body Weight - Clinical Signs treatment->monitoring endpoints Efficacy Endpoints: - Tumor Growth Inhibition - Overall Survival monitoring->endpoints

Figure 2: Workflow for the in vivo evaluation of this compound.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analysis following intravenous administration of this compound in tumor-bearing mice revealed that the prodrug was rapidly converted to active idasanutlin, with peak plasma concentrations of idasanutlin observed at 1 hour post-treatment.[1][2] Pharmacodynamic studies, including ELISA and Western blot analysis of tumor tissue, demonstrated maximal p53 pathway activation between 3 to 6 hours after this compound administration, confirming the drug's on-target activity in vivo.[1][2]

Conclusion

The preclinical data for this compound in neuroblastoma models are promising. The compound effectively activates the p53 pathway, leading to tumor growth inhibition, particularly when used in combination with temozolomide.[1][2] The favorable pharmacokinetic and pharmacodynamic profiles support the continued clinical development of this therapeutic strategy for patients with high-risk, TP53 wild-type neuroblastoma.[2][3] These findings provide a strong rationale for the evaluation of idasanutlin in combination with standard-of-care chemotherapy in early-phase clinical trials for this patient population.[2]

References

Investigating RG7775 as an MDM2 Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7775, a prodrug of idasanutlin (RG7388), is a potent and selective small molecule inhibitor of the MDM2-p53 interaction.[1][2][3] In cancer cells with wild-type p53, the tumor suppressor protein p53 is often inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[4][5][6] By blocking the interaction between MDM2 and p53, this compound stabilizes and activates p53, leading to the restoration of its tumor-suppressive functions, including cell cycle arrest and apoptosis.[7][8] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its evaluation.

Mechanism of Action: The p53-MDM2 Signaling Pathway

The p53 protein acts as a critical tumor suppressor by regulating the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis.[6] The activity of p53 is tightly controlled by MDM2, which binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation.[5] In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function and promoting tumor growth.[8] this compound, through its active form idasanutlin, competitively binds to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[4][9] This leads to the accumulation and activation of p53, resulting in the transcription of p53 target genes such as p21 (CDKN1A) and PUMA, which in turn induce cell cycle arrest and apoptosis, respectively.[10]

p53_MDM2_pathway cluster_normal Normal Cell (No Stress) cluster_cancer Cancer Cell (MDM2 Overexpression) cluster_treatment Cancer Cell + this compound p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binds to Proteasome_n Proteasomal Degradation p53_n->Proteasome_n MDM2_n->p53_n Ubiquitinates for Degradation p53_c p53 MDM2_c MDM2 (Overexpressed) p53_c->MDM2_c Binds to Proteasome_c Proteasomal Degradation p53_c->Proteasome_c MDM2_c->p53_c Excessive Ubiquitination and Degradation This compound This compound (Idasanutlin) MDM2_t MDM2 This compound->MDM2_t Inhibits p53_t p53 (Activated) p53_t->MDM2_t Interaction Blocked Cell Cycle Arrest Cell Cycle Arrest p53_t->Cell Cycle Arrest Induces Apoptosis Apoptosis p53_t->Apoptosis Induces

Figure 1: this compound Mechanism of Action in the p53-MDM2 Pathway.

Quantitative Data

The following tables summarize the in vitro potency and pharmacokinetic parameters of idasanutlin, the active metabolite of this compound.

Table 1: In Vitro Potency of Idasanutlin (RG7388)

Assay TypeParameterValueCell Line(s)Reference
MDM2-p53 Binding Assay (HTRF)IC506 nMCell-free[9]
Cell Viability (MTT Assay)IC500.01 µMHCT116[7]
Cell Viability (MTT Assay)IC500.01 µMSJSA1[9]
Cell ViabilityRelative IC5055 nMMV4-11[8]
Cell ViabilityAbsolute IC5051 nMMV4-11[8]
Cell ViabilityRelative IC5035 nMMOLM-13[8]
Cell ViabilityAbsolute IC5031 nMMOLM-13[8]
Antiproliferation (EdU incorporation)IC500.045 µMSJSA1[9]

Table 2: Preclinical Pharmacokinetics of this compound (RO6839921) in Mice

ParameterValueDosingModelReference
Peak Plasma Level (Active Idasanutlin)1 hour post-treatmentSingle intravenous doseOrthotopic neuroblastoma model[1][2][3]
Maximal p53 Pathway Activation3-6 hours post-treatmentSingle intravenous doseOrthotopic neuroblastoma model[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the inhibition of the MDM2-p53 interaction.

mdm2_p53_assay cluster_assay HTRF MDM2-p53 Binding Assay Workflow start Start dispense Dispense Reagents into 384-well plate: - GST-MDM2 - Biotinylated p53 peptide - this compound (or control) start->dispense incubate1 Incubate for 1 hour at 37°C dispense->incubate1 add_detection Add Detection Reagents: - Anti-GST-Europium Cryptate - Streptavidin-XL665 incubate1->add_detection incubate2 Incubate for 1 hour at Room Temperature add_detection->incubate2 read Read Plate on Fluorescence Reader (Excitation/Emission) incubate2->read analyze Analyze Data and Calculate IC50 read->analyze end End analyze->end

Figure 2: Workflow for the HTRF MDM2-p53 Binding Assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.2 mg/ml BSA).[9] Prepare stock solutions of this compound and controls in DMSO.

  • Assay Plate Setup: In a 384-well plate, add GST-tagged MDM2 protein and a biotinylated p53 peptide.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

  • Incubation: Incubate the plate for 1 hour at 37°C to allow for binding.[9]

  • Detection Reagent Addition: Add HTRF detection reagents: Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.[11]

  • Second Incubation: Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate using a fluorescence plate reader capable of HTRF measurements.

  • Data Analysis: Calculate the ratio of the emission signals and plot the results against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, SJSA1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[12][13]

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for 48-72 hours.[13]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][14]

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

caspase_assay cluster_workflow Caspase-3/7 Assay Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with this compound (or apoptosis inducer) seed_cells->treat_cells incubate Incubate for desired time treat_cells->incubate add_reagent Add Caspase-Glo® 3/7 Reagent (contains proluminescent substrate) incubate->add_reagent mix_incubate Mix and Incubate at Room Temperature add_reagent->mix_incubate read_luminescence Read Luminescence on a Plate Reader mix_incubate->read_luminescence analyze_data Analyze Data read_luminescence->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to Early-Phase Clinical Trials Involving RG7775

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the early-phase clinical development of RG7775, an intravenous prodrug of the MDM2 antagonist idasanutlin. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the clinical and preclinical data, experimental methodologies, and the underlying mechanism of action of this investigational agent.

Introduction to this compound and its Mechanism of Action

This compound, also known as RO6839921, is a pegylated prodrug of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In normal physiological states, the p53 tumor suppressor protein is maintained at low levels through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4] Many cancers with wild-type p53 have an overexpressed or hyperactive MDM2, effectively neutralizing p53's tumor-suppressive functions.[5]

Idasanutlin, the active metabolite of this compound, is designed to fit into the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[6] This inhibition leads to the stabilization and activation of p53, which can then transcriptionally activate its downstream targets to induce cell cycle arrest, apoptosis, and senescence in cancer cells.[7] The development of an intravenous formulation, this compound, was aimed at exploring different pharmacokinetic profiles and potentially overcoming limitations of oral administration.[1][2]

Preclinical Evaluation

The primary preclinical studies supporting the clinical development of this compound were conducted in neuroblastoma models. These studies demonstrated that this compound, both as a single agent and in combination with temozolomide, exhibited significant anti-tumor activity in TP53 wild-type neuroblastoma cell lines and orthotopic mouse models.

Key Preclinical Findings

Pharmacokinetic analyses in mice revealed that this compound had a favorable profile for intermittent dosing, with peak plasma levels of the active idasanutlin observed one hour post-treatment.[8] This was followed by maximal p53 pathway activation between 3 and 6 hours after administration.[8] The combination of this compound and temozolomide resulted in greater tumor growth inhibition and increased survival compared to either agent alone.[8]

Early-Phase Clinical Trials

A key Phase 1 clinical trial (NCT02098967) evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in two separate cohorts: one with patients having advanced solid tumors and another with patients suffering from acute myeloid leukemia (AML).[1][2] The primary objectives of this multicenter study were to determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase 1 clinical trial of this compound.

Table 1: Safety and Tolerability of this compound in Patients with Advanced Solid Tumors [2]

ParameterValue
Number of Patients41
Dose Range (Active Principle)14 - 120 mg
Dosing Schedule5 consecutive days every 28 days
Maximum Tolerated Dose (MTD)110 mg (active principle)
Dose-Limiting Toxicities (DLTs) at 120 mgNeutropenia, Thrombocytopenia, Stridor (44% DLT rate)
Most Common Treatment-Related Adverse Events (≥30%)Nausea, Fatigue, Vomiting, Thrombocytopenia

Table 2: Clinical Activity of this compound in Patients with Advanced Solid Tumors [2]

ParameterValue
Number of DLT-Evaluable Patients39
Stable Disease14 patients (34%)

Table 3: Safety and Tolerability of this compound in Patients with Acute Myeloid Leukemia (AML) [1]

ParameterValue
Number of Patients26
Dose Range (Active Principle)120 - 300 mg
Maximum Tolerated Dose (MTD)200 mg
Dose-Limiting Toxicities (DLTs) at 250 mg2 out of 8 patients
Dose-Limiting Toxicities (DLTs) at 300 mg2 out of 5 patients
Most Common Treatment-Related Adverse Events (>20%)Diarrhea, Nausea, Vomiting, Decreased Appetite, Fatigue
Treatment-Unrelated Deaths6 (23.1%)

Table 4: Clinical Activity of this compound in Patients with Acute Myeloid Leukemia (AML) [1]

ParameterValue
TP53 Status21 wild-type (87.5%), 3 mutant (12.5%)
Composite Response Rate (CR, CRi/MLFS, CRp)7.7%
Disease Control Rate (CR, CRi/MLFS, PR, HI/SD)42% (11 patients)
Responders with TP53 Wild-Type10 out of 11

Table 5: Pharmacokinetic and Pharmacodynamic Parameters of this compound [1][2]

ParameterObservation
Prodrug ConversionRapid and near-complete conversion to active idasanutlin
ExposureApproximately linear and dose-proportional
Exposure Increase (Day 1 to Day 5)~2-fold
Pharmacokinetic Variability30% - 47% (compared to 22% - 54% for oral idasanutlin)
Pharmacodynamic MarkerMacrophage Inhibitory Cytokine-1 (MIC-1)
MIC-1 InductionExposure-dependent, demonstrating p53 activation

Experimental Protocols

Clinical Trial Design (NCT02098967)
  • Study Design: A Phase 1, multicenter, open-label, dose-escalation study.[1][2]

  • Patient Population: Adults with advanced solid tumors or relapsed/refractory acute myeloid leukemia for whom standard therapy was not available or suitable.[1][2]

  • Dosing Regimen: this compound was administered intravenously for five consecutive days, followed by a 23-day rest period, constituting a 28-day cycle.[2]

  • Dose Escalation: A Bayesian new continual reassessment model was employed for dose escalation. Accelerated dose titration was permitted until the observation of grade ≥2 drug-related adverse events.[2] The target DLT rate to define the MTD was set at 16-25%.[2]

  • Pharmacokinetic Sampling: Blood samples were collected at multiple time points to characterize the pharmacokinetic profile of both the prodrug (RO6839921) and the active principle (idasanutlin).

  • Pharmacodynamic Assessment: p53 pathway activation was evaluated by measuring the levels of Macrophage Inhibitory Cytokine-1 (MIC-1), a downstream target of p53, in patient samples.[1][2]

Preclinical Methodologies
  • In Vitro Cell Viability: Assessed using tetrazolium dye assays (e.g., MTT) to determine the half-maximal inhibitory concentration (GI50) of idasanutlin in neuroblastoma cell lines.

  • Western Blotting: Utilized to detect the activation of the p53 pathway by measuring the protein levels of p53 and its downstream targets, such as p21 and MDM2, in cell lysates following treatment with idasanutlin.

  • ELISA Assays: Employed for the quantification of p53 pathway activation markers, including MIC-1, in biological samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the detection and quantification of active idasanutlin in plasma and tumor tissue to determine the pharmacokinetic profile of this compound.

  • Orthotopic Xenograft Models: Human neuroblastoma cells (e.g., SHSY5Y-Luc, NB1691-Luc) were implanted into the adrenal glands of immunodeficient mice to create clinically relevant tumor models for evaluating the in vivo efficacy of this compound. Tumor growth was monitored via bioluminescence imaging.

Visualizations

Signaling Pathway

RG7775_Mechanism_of_Action cluster_nucleus Nucleus cluster_outside p53 p53 p21 p21 p53->p21 Transcriptional Activation BAX BAX p53->BAX Transcriptional Activation PUMA PUMA p53->PUMA Transcriptional Activation MDM2 MDM2 MDM2->p53 Ubiquitination & Degradation This compound This compound (prodrug) -> Idasanutlin (active) This compound->MDM2 Inhibition CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis CellularStress Cellular Stress (e.g., DNA Damage) CellularStress->p53 Activation

Caption: Mechanism of action of this compound (Idasanutlin).

Experimental Workflow

RG7775_Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Cycle (28 days) cluster_assessment Assessment cluster_endpoints Primary & Secondary Endpoints PatientPopulation Advanced Solid Tumors or AML Dosing This compound IV Infusion (Days 1-5) PatientPopulation->Dosing Enrollment Rest Rest Period (Days 6-28) Dosing->Rest Safety Safety & Tolerability (AEs, DLTs) Dosing->Safety PK Pharmacokinetics (Blood Sampling) Dosing->PK PD Pharmacodynamics (MIC-1 Levels) Dosing->PD Rest->Dosing Next Cycle Efficacy Anti-Tumor Activity (Response Evaluation) Rest->Efficacy MTD Determine MTD Safety->MTD RP2D Establish RP2D Safety->RP2D AntiTumor Preliminary Efficacy Safety->AntiTumor PK_Profile Characterize PK/PD PK->PK_Profile PD->PK_Profile Efficacy->MTD Efficacy->RP2D Efficacy->AntiTumor

Caption: Workflow of the this compound Phase 1 clinical trial.

Conclusion

The early-phase clinical trials of this compound demonstrated a manageable safety profile and evidence of target engagement through the induction of the p53 pathway, as measured by MIC-1 levels.[1][2] The intravenous formulation showed reduced pharmacokinetic variability compared to oral idasanutlin.[2] While modest clinical activity was observed, with stable disease in some solid tumor patients and a low composite response rate in AML, the development of this compound was not continued.[1][2] The company concluded that the biologic and safety profile did not show sufficient differentiation or improvement over the oral formulation of idasanutlin to warrant further development.[1][2] Nevertheless, the data from these early-phase trials provide valuable insights for the development of MDM2-p53 inhibitors and intravenous prodrug strategies in oncology.

References

An In-depth Technical Guide to RG7775: Chemical Structure, Properties, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG7775 (also known as RO6839921) is a novel, intravenously administered pegylated prodrug of idasanutlin (RG7388). Idasanutlin is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, idasanutlin activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical data of this compound and its active form, idasanutlin. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.

Chemical Structure and Properties

This compound is a prodrug designed to improve the pharmaceutical properties of idasanutlin, specifically for intravenous administration. The active component, idasanutlin, is a highly potent MDM2 antagonist.

Idasanutlin (RG7388) - The Active Moiety

Idasanutlin is a pyrrolidine-based compound that acts as a structural mimic of the p53 peptide, enabling it to bind to the p53-binding pocket of MDM2 with high affinity.

Table 1: Chemical Properties of Idasanutlin (RG7388)

PropertyValueReference
IUPAC Name 4-((4S,5R)-4-(4-chloro-2-fluorophenyl)-3-(3-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-2-oxopyrrolidine-1-carboxamido)-3-methoxybenzoic acid
Molecular Formula C₃₁H₂₉Cl₂F₂N₃O₄
Molecular Weight 616.49 g/mol
CAS Number 1229705-06-9
SMILES CC(C)(C)C[C@H]1N(C(=O)NC2=CC(OC)=C(C=C2)C(=O)O)C(=O)--INVALID-LINK--C1=C(F)C(Cl)=CC=C1
Solubility Soluble in DMSO
This compound (RO6839921) - The Pegylated Prodrug

This compound is a pegylated version of idasanutlin. Pegylation is a common strategy in drug development to enhance solubility, stability, and pharmacokinetic properties. In the case of this compound, the polyethylene glycol (PEG) chain is attached to the idasanutlin molecule via an ester linkage. This linkage is designed to be cleaved by esterases present in the plasma, releasing the active idasanutlin.[1]

While the exact, complete chemical structure of this compound including the specific length and attachment point of the PEG chain is not publicly available in full detail, it is understood to be a modification of the idasanutlin structure to enable intravenous formulation.

Mechanism of Action: The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation and is often referred to as the "guardian of the genome." In unstressed, normal cells, p53 levels are kept low through a negative feedback loop involving the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.

In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2. Idasanutlin, the active form of this compound, competitively binds to the p53-binding pocket on MDM2, thereby preventing the MDM2-p53 interaction. This disruption liberates p53 from MDM2-mediated degradation, leading to the accumulation of p53 protein. The elevated levels of active p53 can then transcriptionally activate its downstream target genes, resulting in cell cycle arrest (primarily through p21) and apoptosis (through proteins like PUMA and BAX).

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 promotes transcription p21 p21 p53->p21 activates transcription BAX BAX p53->BAX activates transcription PUMA PUMA p53->PUMA activates transcription MDM2->p53 inhibits & marks for degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis DNA_Damage DNA Damage & Other Stress DNA_Damage->p53 activates Idasanutlin Idasanutlin (from this compound) Idasanutlin->MDM2 inhibits

Caption: The p53-MDM2 signaling pathway and the mechanism of action of Idasanutlin.

Quantitative Biological Activity

The potency of idasanutlin has been evaluated in various in vitro assays.

Table 2: In Vitro Activity of Idasanutlin (RG7388)

AssayCell LineEndpointValueReference
p53-MDM2 HTRF Assay-IC₅₀6 nM
Growth InhibitionSJSA-1 (Osteosarcoma)GI₅₀ (72h)~100 nM[2]
Growth InhibitionSH-SY5Y (Neuroblastoma)GI₅₀ (72h)~200 nM[2]
Growth InhibitionNB1691 (Neuroblastoma)GI₅₀ (72h)~150 nM[2]
Synergy with VenetoclaxKCNR (Neuroblastoma, Venetoclax-resistant)IC₅₀20 nM[3]
Synergy with VenetoclaxSJNB12 (Neuroblastoma, Venetoclax-resistant)IC₅₀52 nM[3]

Pharmacokinetics

This compound was developed to provide an intravenous formulation of idasanutlin with a favorable pharmacokinetic profile.[1] Preclinical studies have characterized the plasma concentration and distribution of the active compound following administration of the prodrug.

Table 3: Pharmacokinetic Parameters of Idasanutlin after this compound Administration in a Preclinical Neuroblastoma Model

ParameterTissueValueTime to PeakReference
Cmax (Peak Concentration) Plasma133 ± 7 µg/mL1 hour[2]
Cmax (Peak Concentration) Tumor18.2 ± 2.3 µg/mL3 hours[2]
Half-life (t½) Plasma3.2 ± 0.5 hours-[2]

Preclinical Efficacy in Neuroblastoma

Preclinical studies have demonstrated the anti-tumor activity of this compound, both as a single agent and in combination with other chemotherapeutic agents, in neuroblastoma models.

Monotherapy

In orthotopic neuroblastoma mouse models, treatment with this compound led to significant tumor growth inhibition and increased survival compared to vehicle control.[4][5]

Combination Therapy with Temozolomide

The combination of this compound with the alkylating agent temozolomide has shown synergistic effects in preclinical neuroblastoma models.[4][5] This combination resulted in greater tumor growth inhibition and a more significant increase in survival compared to either agent alone.[4][5]

experimental_workflow_in_vivo cluster_setup Model Setup cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints Orthotopic_Model Orthotopic Neuroblastoma Mouse Model (e.g., SH-SY5Y-Luc) Vehicle Vehicle Control Orthotopic_Model->Vehicle RG7775_mono This compound Monotherapy Orthotopic_Model->RG7775_mono TMZ_mono Temozolomide (TMZ) Monotherapy Orthotopic_Model->TMZ_mono Combination This compound + TMZ Combination Orthotopic_Model->Combination Tumor_Growth Tumor Growth Inhibition (Bioluminescence Imaging) Vehicle->Tumor_Growth Survival Increased Survival Vehicle->Survival RG7775_mono->Tumor_Growth RG7775_mono->Survival TMZ_mono->Tumor_Growth TMZ_mono->Survival Combination->Tumor_Growth Combination->Survival

Caption: In vivo experimental workflow for evaluating this compound efficacy.

Experimental Protocols

p53-MDM2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to quantify the in vitro potency of compounds in disrupting the p53-MDM2 interaction.

Materials:

  • GST-tagged recombinant human MDM2 protein

  • Biotinylated p53 peptide

  • Europium cryptate-labeled anti-GST antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of idasanutlin in DMSO and then dilute further in assay buffer.

  • In a 384-well plate, add the diluted compound or vehicle control.

  • Add a solution of GST-MDM2 and biotinylated p53 peptide to each well and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding.

  • Add a pre-mixed solution of the HTRF detection reagents (Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665) to each well.

  • Incubate the plate for another defined period (e.g., 60 minutes to overnight) at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the compound concentration to determine the IC₅₀ value.

Western Blotting for p53 Pathway Proteins

This technique is used to assess the cellular effects of idasanutlin treatment on the levels of key proteins in the p53 pathway.

Materials:

  • Neuroblastoma cell lines (e.g., SH-SY5Y)

  • Idasanutlin

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed neuroblastoma cells and allow them to adhere overnight.

    • Treat cells with various concentrations of idasanutlin or vehicle (DMSO) for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, MDM2, and p21 (typically overnight at 4°C).

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH.

Conclusion

This compound is a promising intravenous prodrug of the potent MDM2 inhibitor idasanutlin. By effectively reactivating the p53 tumor suppressor pathway, it demonstrates significant anti-tumor activity in preclinical models of cancers with wild-type p53, such as neuroblastoma. The data presented in this technical guide, including its chemical properties, mechanism of action, quantitative biological activity, and detailed experimental protocols, provide a solid foundation for further research and development of this therapeutic agent. The synergistic effects observed with standard chemotherapies like temozolomide highlight its potential for combination therapies in a clinical setting.

References

The Pharmacokinetics of RG7775: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of RG7775 (also known as RO6839921), an intravenous prodrug of the MDM2 antagonist idasanutlin. The information presented is compiled from preclinical and clinical studies to support further research and development of this compound.

Introduction

This compound is a pegylated, intravenous prodrug of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] By disrupting this interaction in cancer cells with wild-type TP53, idasanutlin can stabilize and activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis. This compound was developed to overcome the pharmacokinetic variability and gastrointestinal toxicity observed with oral formulations of idasanutlin.[2] Upon intravenous administration, this compound is rapidly and almost completely converted by plasma esterases into the active compound, idasanutlin.[2][3][4][5]

Preclinical Pharmacokinetics

Initial preclinical evaluation of this compound was conducted in orthotopic mouse models of neuroblastoma with wild-type TP53. These studies demonstrated a favorable pharmacokinetic profile that supported intermittent dosing.[1]

Key Preclinical Findings

In mice bearing neuroblastoma xenografts, administration of this compound led to:

  • Rapid Conversion: Peak plasma concentrations of the active form, idasanutlin, were observed 1 hour after intravenous administration.[1]

  • Target Engagement: Maximal activation of the p53 pathway, a key pharmacodynamic marker, was observed between 3 and 6 hours post-treatment.[1]

These preclinical findings provided the rationale for the clinical investigation of this compound in patients with advanced cancers.

Clinical Pharmacokinetics

The pharmacokinetics of this compound and the active principle, idasanutlin, have been evaluated in Phase 1 clinical trials in patients with advanced solid tumors and acute myeloid leukemia (AML).[2][3]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound and idasanutlin (Active Principle - AP) from a Phase 1 study in patients with Acute Myeloid Leukemia.[2]

Table 1: Pharmacokinetic Parameters of this compound (Prodrug) in AML Patients [2]

Dose Level (mg AP)DayNCmax (ng/mL) [Mean (SD)]AUC0-24 (h*ng/mL) [Mean (SD)]
120167760 (1980)12900 (2320)
557630 (2630)12000 (3780)
2001712600 (3880)22700 (5960)
5512700 (4500)21000 (6620)
2501817900 (7170)29600 (10200)
5516500 (3550)28000 (6630)
3001518500 (3600)33800 (6770)
5320000 (10100)33100 (15000)

Table 2: Pharmacokinetic Parameters of Idasanutlin (Active Principle) in AML Patients [2]

Dose Level (mg AP)DayNCmax (ng/mL) [Mean (SD)]AUC0-24 (h*ng/mL) [Mean (SD)]
120162130 (559)29700 (7000)
553580 (962)59900 (15300)
200173710 (1130)57200 (18300)
555860 (1780)108000 (31900)
250184990 (2010)73400 (27500)
557410 (1800)136000 (34900)
300155870 (1260)90300 (20800)
539150 (4470)165000 (76100)

Pharmacokinetic analyses from these clinical studies revealed:

  • Rapid and Near-Complete Conversion: The prodrug this compound is quickly converted to the active idasanutlin.[2][3][4][5]

  • Dose-Proportional Exposure: The exposure to idasanutlin was found to be approximately linear and dose-proportional.[2][3][4][5]

  • Accumulation: A 2-fold increase in exposure to idasanutlin was observed between Day 1 and Day 5 of treatment.[3]

  • Reduced Variability: The intravenous administration of this compound resulted in reduced pharmacokinetic exposure variability compared to oral idasanutlin.[3][4][5]

Experimental Protocols

Preclinical Study in Neuroblastoma Models
  • Animal Models: Mice were orthotopically implanted with TP53 wild-type SHSY5Y-Luc and NB1691-Luc neuroblastoma cells.[1]

  • Drug Administration: this compound was administered intravenously.

  • Sample Collection: Plasma and tumor samples were collected at various time points post-administration.

  • Analytical Methods:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to quantify the concentration of active idasanutlin in plasma.[1]

    • ELISA and Western Blot: Employed to assess the activation of the p53 pathway in tumor samples by measuring the levels of p53, p21, and MDM2.[1]

Phase 1 Clinical Trial in AML and Advanced Solid Tumors
  • Study Design: These were open-label, multicenter, dose-escalation studies.[2][3]

  • Patient Population: Patients with relapsed or refractory AML or advanced solid tumors for whom standard treatment was not available.[2][3]

  • Dosing Regimen: this compound was administered as an intravenous infusion over approximately 1 hour for 5 consecutive days in a 28-day cycle.[2][3]

  • Pharmacokinetic Sampling: Plasma samples were collected at pre-specified time points on Day 1 and Day 5 of the first cycle to determine the concentrations of this compound and idasanutlin.

  • Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantitative determination of the prodrug and the active principle in plasma.[2]

  • Pharmacodynamic Assessments: Activation of the p53 pathway was evaluated by measuring Macrophage Inhibitory Cytokine-1 (MIC-1) levels in serum using an enzyme-linked immunosorbent assay (ELISA).[2][3]

Visualizations

Signaling Pathway of this compound

RG7775_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Tumor Cell (TP53 wild-type) This compound This compound (Prodrug) Idasanutlin_active Idasanutlin (Active) This compound->Idasanutlin_active Conversion Idasanutlin_cell Idasanutlin Idasanutlin_active->Idasanutlin_cell Enters Cell Esterases Plasma Esterases Esterases->this compound MDM2 MDM2 p53 p53 MDM2->p53 Degradation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Idasanutlin_cell->MDM2 Inhibits PK_Workflow cluster_patient Patient Enrollment & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis & Data Processing Patient Patient with Advanced Cancer Dosing IV Infusion of this compound (Days 1-5 of 28-day cycle) Patient->Dosing Blood_Draw Blood Sample Collection (Pre- and Post-dose on Day 1 & 5) Dosing->Blood_Draw LCMS LC-MS/MS Analysis of This compound & Idasanutlin Blood_Draw->LCMS PD_Analysis Pharmacodynamic Analysis (MIC-1 ELISA) Blood_Draw->PD_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) LCMS->PK_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of RG7775

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in-vivo evaluation of RG7775 (RO6839921), an intravenous prodrug of the MDM2 antagonist idasanutlin (RG7388). This compound is a promising therapeutic agent for tumors with wild-type TP53, such as neuroblastoma.

Mechanism of Action

This compound is a pegylated intravenous prodrug that is rapidly converted in the blood to its active form, idasanutlin. Idasanutlin is a potent and selective small molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2 at the p53-binding pocket, it blocks the negative regulatory effects of MDM2 on p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in tumor cells with functional p53.[1][2][3]

Signaling Pathway

The therapeutic effect of this compound is mediated through the activation of the p53 signaling pathway. Under normal physiological conditions, MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and keeping its levels low. In cancer cells with wild-type TP53, overexpression of MDM2 can lead to excessive p53 degradation, thereby promoting tumor cell survival. By inhibiting the MDM2-p53 interaction, idasanutlin allows for the accumulation and activation of p53, which can then transcriptionally activate its downstream target genes, such as p21 (CDKN1A) and MIC-1 (GDF15), leading to cell cycle arrest and apoptosis.[1][2]

p53_MDM2_Signaling_Pathway cluster_nucleus Nucleus cluster_outside p53 p53 MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 inhibits (ubiquitination & degradation) This compound Idasanutlin (from this compound) This compound->MDM2 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces Stress Cellular Stress (e.g., DNA Damage) Stress->p53 activates Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment (21-day cycle) cluster_analysis Analysis CellCulture Neuroblastoma Cell Culture (SHSY5Y-Luc / NB1691-Luc) OrthotopicImplantation Orthotopic Implantation (Adrenal Gland) CellCulture->OrthotopicImplantation TumorGrowth Tumor Growth Monitoring (Bioluminescence Imaging) OrthotopicImplantation->TumorGrowth RG7775_Admin This compound Administration (IV) Days 1, 2, 8, 9 TumorGrowth->RG7775_Admin TMZ_Admin Temozolomide Administration (Oral) Days 1-5 TumorGrowth->TMZ_Admin Combination Combination Therapy RG7775_Admin->Combination TMZ_Admin->Combination PK_PD Pharmacokinetic/Pharmacodynamic Analysis TumorVolume Tumor Volume Measurement Survival Survival Analysis cluster_treatment cluster_treatment cluster_treatment->PK_PD cluster_treatment->TumorVolume cluster_treatment->Survival

References

Quantitative Bioanalysis of the MDM2 Antagonist Idasanutlin and its Prodrug RG7775 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-LCMS-07775

Abstract

This application note presents a detailed protocol for the simultaneous quantification of the MDM2 antagonist idasanutlin (the active principle) and its intravenous pegylated prodrug, RG7775 (also known as RO6839921), in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity in complex biological matrices. The described workflow, from sample preparation using protein precipitation to the optimized LC-MS/MS parameters, provides a robust and reproducible assay suitable for pharmacokinetic (PK) studies in a drug development setting. All quantitative performance data, including linearity, precision, and accuracy, are summarized to demonstrate the method's adherence to regulatory guidelines for bioanalytical method validation.

Introduction

This compound is an inactive, pegylated intravenous prodrug developed to improve the pharmacokinetic profile and administration of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[1][2] Upon administration, this compound is rapidly metabolized by blood esterases, releasing the active idasanutlin.[1][2] Idasanutlin functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53. In cancer cells with wild-type p53, this inhibition leads to the stabilization and accumulation of p53, thereby activating the p53 signaling pathway, which can induce cell-cycle arrest and apoptosis.[1][3]

Accurate quantification of both the prodrug (this compound) and its active metabolite (idasanutlin) in plasma is critical for characterizing the drug's pharmacokinetic and pharmacodynamic (PK/PD) relationship during preclinical and clinical development.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its superior specificity, sensitivity, and wide dynamic range.[5][6] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement a validated LC-MS/MS method for this compound and idasanutlin quantification.

Signaling Pathway and Mechanism of Action

Idasanutlin, the active form of this compound, restores the tumor-suppressing function of the p53 protein. In many cancer cells, p53 is not mutated but is rendered inactive by its negative regulator, MDM2, which binds to p53 and targets it for proteasomal degradation. Idasanutlin competitively binds to the p53-binding pocket of MDM2, preventing this interaction. This leads to the accumulation of p53, which can then transcriptionally activate target genes like CDKN1A (p21), resulting in cell cycle arrest, and BAX or PUMA, leading to apoptosis.

p53_pathway p53 Signaling Pathway Activation by Idasanutlin cluster_stress cluster_regulation cluster_drug cluster_outcome Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 stabilizes MDM2 MDM2 p53->MDM2 p53_MDM2 p53-MDM2 Complex p21 p21 Activation p53->p21 activates Apoptosis_Proteins BAX, PUMA Activation p53->Apoptosis_Proteins activates Degradation Proteasomal Degradation p53_MDM2->Degradation Idasanutlin Idasanutlin (Active form of this compound) Idasanutlin->MDM2 inhibits Arrest Cell Cycle Arrest (G1/S) p21->Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Figure 1. Mechanism of action of Idasanutlin (active this compound).

Experimental Protocols

This section details the materials, sample preparation, and analytical conditions required for the quantification of this compound and idasanutlin in human plasma.

Materials and Reagents
  • Analytes: this compound (RO6839921) and Idasanutlin (RG7388) reference standards.

  • Internal Standard (IS): Isotopically labeled Idasanutlin-d8 (or a structurally similar compound with stable isotope labels).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade.

  • Additives: Formic acid (FA), LC-MS grade.

  • Water: Deionized water, 18 MΩ·cm or greater purity.

  • Biological Matrix: Blank human plasma (K2-EDTA).

LC-MS/MS Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive mode electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound, idasanutlin, and the internal standard (IS) in an appropriate solvent (e.g., DMSO or Methanol) to create individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the primary stocks using a mixture of ACN and water (e.g., 50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution: Dilute the IS primary stock to a final concentration of 100 ng/mL in 50:50 ACN:Water.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[7][8][9]

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Aliquot 50 µL of human plasma into the appropriate tubes.

  • Spike 5 µL of the appropriate working standard or QC solution into the plasma. For unknown samples, add 5 µL of 50:50 ACN:Water.

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile (ACN) containing 0.1% formic acid to each tube to precipitate plasma proteins. The solvent-to-plasma ratio is 4:1.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow Diagram

workflow Bioanalytical Workflow for this compound and Idasanutlin Sample Plasma Sample (50 µL) Spike Spike Standards/QC and Internal Standard Sample->Spike PPT Protein Precipitation (200 µL Cold ACN + 0.1% FA) Spike->PPT Vortex Vortex (1 min) PPT->Vortex Centrifuge Centrifuge (10 min at >12,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant (150 µL) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (5 µL Injection) Supernatant->LCMS Data Data Processing & Quantification LCMS->Data

Figure 2. Sample preparation and analysis workflow.
LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC Column C18 reverse-phase, e.g., Kinetex C18 (2.6 µm, 100 x 3.0 mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL
Run Time ~ 5 minutes

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas (CAD) Medium
MRM Transitions To be optimized based on infusion of reference standards. See note below.
- Idasanutlin e.g., m/z 580.2 → 403.1 (Quantifier), 580.2 → 192.1 (Qualifier)
- this compound (Prodrug) Dependent on exact mass of pegylated structure.
- Idasanutlin-d8 (IS) e.g., m/z 588.2 → 411.1

Note: The exact m/z values for precursor and product ions must be determined by infusing pure standard solutions of each analyte into the mass spectrometer and optimizing the collision energy for each transition.

Results and Data Presentation

A bioanalytical method must be validated to ensure its reliability for quantifying analytes in a given biological matrix. Key validation parameters include linearity, accuracy, precision, selectivity, and stability.

Table 3: Method Validation Summary - Calibration Curve Performance

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Idasanutlin0.5 - 5001/x² weighted> 0.995
This compound1.0 - 10001/x² weighted> 0.995

Table 4: Method Validation Summary - Inter-day Accuracy and Precision

AnalyteQC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)Acceptance Criteria
IdasanutlinLLOQ0.5± 5.28.9± 20% Bias, ≤ 20% CV
Low QC1.5-2.16.5± 15% Bias, ≤ 15% CV
Mid QC501.84.2± 15% Bias, ≤ 15% CV
High QC400-0.53.1± 15% Bias, ≤ 15% CV
This compoundLLOQ1.0± 7.811.2± 20% Bias, ≤ 20% CV
Low QC3.0-4.58.1± 15% Bias, ≤ 15% CV
Mid QC1003.35.5± 15% Bias, ≤ 15% CV
High QC8001.24.8± 15% Bias, ≤ 15% CV

Data presented in Tables 3 and 4 are representative of typical performance for a validated bioanalytical LC-MS/MS method and should be confirmed by the end-user.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust protocol for the simultaneous quantification of the prodrug this compound and its active metabolite idasanutlin in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential for supporting pharmacokinetic assessments in large-scale clinical trials. The method demonstrates excellent performance in linearity, accuracy, and precision, meeting the stringent requirements for regulated bioanalysis. This protocol serves as a comprehensive guide for researchers in the field of drug development and pharmacology.

References

Application Notes and Protocols: Western Blot Analysis for p53 Pathway Activation by RG7775

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation.[1] In response to cellular stress, such as DNA damage, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and DNA repair.[1][2] The activity of p53 is tightly regulated, primarily through its interaction with the E3 ubiquitin ligase MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition and degradation of p53, thereby promoting tumor cell survival.

RG7775 is a prodrug of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2 at the p53 interaction site, this compound prevents the MDM2-mediated degradation of p53. This leads to the stabilization and accumulation of p53 in the nucleus, resulting in the activation of the p53 signaling pathway. Consequently, p53 can transactivate its downstream target genes, such as CDKN1A (encoding p21) and MDM2 itself (in a negative feedback loop), leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Western blot analysis is a fundamental technique to investigate the activation of the p53 pathway by this compound. This method allows for the sensitive and specific detection of changes in the protein levels of p53 and its key downstream targets, providing crucial insights into the compound's mechanism of action and its potential as a therapeutic agent.

Signaling Pathway

The following diagram illustrates the p53 signaling pathway and the mechanism of action of this compound. Under normal conditions, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome. This compound inhibits the MDM2-p53 interaction, causing p53 to accumulate and become activated. Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax, PUMA).

p53_pathway p53 Signaling Pathway and this compound Mechanism of Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p53_MDM2 p53-MDM2 Complex p53->p53_MDM2 DNA DNA p53->DNA Binds to Response Elements MDM2 MDM2 MDM2->p53_MDM2 Proteasome Proteasome p53_MDM2->Proteasome Degradation p21_gene p21 Gene DNA->p21_gene Transcription Bax_gene Bax Gene DNA->Bax_gene Transcription PUMA_gene PUMA Gene DNA->PUMA_gene Transcription MDM2_gene MDM2 Gene DNA->MDM2_gene Transcription (Negative Feedback) p21_protein p21 p21_gene->p21_protein Translation Bax_protein Bax Bax_gene->Bax_protein Translation PUMA_protein PUMA PUMA_gene->PUMA_protein Translation Cell Cycle Arrest Cell Cycle Arrest p21_protein->Cell Cycle Arrest Apoptosis Apoptosis Bax_protein->Apoptosis PUMA_protein->Apoptosis This compound This compound This compound->MDM2 Inhibits

Caption: p53 pathway and this compound action.

Experimental Workflow

The following diagram outlines the key steps in performing a Western blot analysis to assess p53 pathway activation by this compound.

western_blot_workflow Western Blot Experimental Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & This compound Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page protein_transfer 5. Protein Transfer (to PVDF/Nitrocellulose) sds_page->protein_transfer blocking 6. Blocking protein_transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p53, anti-p21) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection imaging 10. Image Acquisition detection->imaging densitometry 11. Densitometry Analysis imaging->densitometry data_table 12. Data Tabulation densitometry->data_table

Caption: Western blot workflow diagram.

Data Presentation

The following tables present representative quantitative data on the dose-dependent and time-dependent effects of this compound on the protein levels of p53, p21, and MDM2 in a wild-type p53 cancer cell line (e.g., SJSA-1). The fold change values are normalized to the vehicle control (DMSO) and the loading control (e.g., β-actin or GAPDH).

Note: The following data are illustrative and based on trends observed in published studies. Actual results may vary depending on the cell line, experimental conditions, and antibodies used. Researchers should perform their own densitometry analysis to generate specific quantitative data.

Table 1: Dose-Dependent Effect of this compound on p53 Pathway Proteins (24-hour treatment)

This compound Concentration (µM)p53 (Fold Change)p21 (Fold Change)MDM2 (Fold Change)
0 (Vehicle)1.01.01.0
0.053.24.52.8
0.58.712.37.5
515.125.613.2

Table 2: Time-Dependent Effect of this compound (0.5 µM) on p53 Pathway Proteins

Time (hours)p53 (Fold Change)p21 (Fold Change)MDM2 (Fold Change)
01.01.01.0
42.53.12.2
85.88.95.1
169.215.48.3
248.712.37.5

Experimental Protocols

Cell Culture and Treatment
  • Culture a human cancer cell line with wild-type p53 (e.g., SJSA-1, MCF-7, or U-2 OS) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time points.

Cell Lysis and Protein Extraction
  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Based on the protein concentrations, normalize the samples to ensure equal loading for SDS-PAGE. Prepare aliquots of each sample by mixing with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.

SDS-PAGE and Protein Transfer
  • Load 20-30 µg of protein from each sample into the wells of a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel in MOPS or MES SDS running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

Immunodetection
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in the blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection and Data Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Perform densitometry analysis on the captured images using image analysis software (e.g., ImageJ).

  • Normalize the band intensity of the target proteins to the corresponding loading control band intensity.

  • Calculate the fold change in protein expression relative to the vehicle-treated control.

  • Summarize the quantitative data in tables as shown in the "Data Presentation" section.

Conclusion

Western blot analysis is an indispensable tool for elucidating the mechanism of action of p53-MDM2 inhibitors like this compound. The protocols and guidelines provided in this application note offer a comprehensive framework for researchers to design and execute experiments to quantify the activation of the p53 pathway. The ability to demonstrate a dose- and time-dependent increase in p53 and its downstream targets provides robust evidence for the on-target activity of this compound and is a critical step in the preclinical evaluation of this and other similar therapeutic agents.

References

Application Notes and Protocols for Measuring RG7775 Efficacy Using ELISA Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7775 is the intravenous prodrug of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. In many cancers with wild-type p53, the tumor suppressor function of p53 is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. By blocking the interaction between MDM2 and p53, this compound leads to the stabilization and activation of p53. This activation of the p53 pathway results in the transcriptional upregulation of downstream target genes, leading to cell cycle arrest and apoptosis in tumor cells.

These application notes provide detailed protocols for Enzyme-Linked Immunosorbent Assays (ELISAs) to quantitatively measure the pharmacodynamic effects of this compound. The primary biomarker discussed is Macrophage Inhibitory Cytokine-1 (MIC-1), also known as Growth Differentiation Factor 15 (GDF15), a secreted protein and a known downstream target of p53. Additionally, protocols for measuring the intracellular levels of p21 (CDKN1A) and MDM2, key components of the p53 signaling pathway, are included to provide a comprehensive assessment of this compound efficacy.

Signaling Pathway of this compound (Idasanutlin)

RG7775_Pathway cluster_0 Normal State (p53 degradation) cluster_1 This compound (Idasanutlin) Treatment cluster_2 Downstream Effects p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding Proteasome Proteasome p53_n->Proteasome Degradation MDM2_n->p53_n Ubiquitination This compound This compound (Idasanutlin) MDM2_t MDM2 This compound->MDM2_t Inhibition p53_t p53 (stabilized) MDM2_t->p53_t Binding Blocked Nucleus Nucleus p53_t->Nucleus Accumulation & Activation p53_t->Nucleus Apoptosis Apoptosis p53_t->Apoptosis p21_gene p21 Gene (CDKN1A) Nucleus->p21_gene Transcription MDM2_gene MDM2 Gene Nucleus->MDM2_gene Transcription MIC1_gene MIC-1 Gene (GDF15) Nucleus->MIC1_gene Transcription p21_protein p21 Protein p21_gene->p21_protein Translation MDM2_protein MDM2 Protein MDM2_gene->MDM2_protein Translation MIC1_protein MIC-1 Protein (secreted) MIC1_gene->MIC1_protein Translation CellCycleArrest Cell Cycle Arrest p21_protein->CellCycleArrest

Caption: this compound (Idasanutlin) inhibits MDM2, leading to p53 stabilization and activation of downstream targets.

Data Presentation

The following tables summarize representative quantitative data from a preclinical study evaluating the efficacy of this compound in a neuroblastoma xenograft model.[1] MIC-1 levels were measured by a human-specific ELISA, indicating that the detected protein originated from the tumor.[1]

Table 1: Plasma MIC-1 Levels Following a Single Dose of this compound

Time Post-Dose (hours)Mean Plasma MIC-1 (pg/mL)Standard Deviation
0 (Control)~50~10
3~50~15
6~450~75
24~100~20

Table 2: Tumor MIC-1 Levels Following a Single Dose of this compound

Time Post-Dose (hours)Mean Tumor MIC-1 (pg/mg protein)Standard Deviation
0 (Control)~20~5
3~150~30
6~300~50
24~250~40

Experimental Protocols

Quantification of Secreted MIC-1 in Plasma/Serum or Cell Culture Supernatants

This protocol describes a sandwich ELISA for the quantitative measurement of human MIC-1.

Materials:

  • Human GDF15/MIC-1 ELISA Kit (e.g., R&D Systems, Abcam, or similar)

  • 96-well microplate coated with a capture antibody specific for human MIC-1

  • Detection antibody specific for human MIC-1 conjugated to biotin

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Wash Buffer (e.g., 0.05% Tween-20 in PBS)

  • Assay Diluent (e.g., 1% BSA in PBS)

  • Recombinant human MIC-1 standard

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Standard Curve: Prepare a serial dilution of the recombinant human MIC-1 standard in Assay Diluent to create a standard curve.

  • Sample Addition: Add 100 µL of standards, control, and samples (plasma, serum, or cell culture supernatant) to the appropriate wells of the pre-coated microplate.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate each well and wash three times with 300 µL of Wash Buffer per well.

  • Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody to each well.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 5.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well.

  • Incubation: Seal the plate and incubate for 20 minutes at room temperature in the dark.

  • Washing: Repeat the wash step as in step 5.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well.

  • Incubation: Incubate for 20 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of MIC-1 in the samples by interpolating from the standard curve.

Quantification of Intracellular p21 and MDM2 in Cell Lysates

This protocol describes a sandwich ELISA for the quantitative measurement of human p21 or MDM2 in cell lysates.

Materials:

  • Human p21 (CDKN1A) or MDM2 ELISA Kit (e.g., R&D Systems, Abcam, or similar)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • 96-well microplate coated with a capture antibody specific for human p21 or MDM2

  • Other reagents as listed in the MIC-1 protocol (detection antibody, streptavidin-HRP, etc.)

Protocol:

  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with cold PBS and lyse with Cell Lysis Buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA Protein Assay Kit.

  • Sample Dilution: Dilute the cell lysates to a consistent protein concentration with Assay Diluent.

  • ELISA Procedure: Follow the ELISA procedure as described for MIC-1 (steps 1-16), using the cell lysates as samples and the appropriate p21 or MDM2 standards and antibodies.

  • Data Normalization: Normalize the calculated concentration of p21 or MDM2 to the total protein concentration of the lysate (e.g., pg of target protein per mg of total protein).

Experimental Workflow

ELISA_Workflow cluster_0 Sample Preparation cluster_1 ELISA Protocol cluster_2 Data Analysis CellCulture Cell Culture/ In Vivo Model Treatment This compound Treatment CellCulture->Treatment SampleCollection Sample Collection (Plasma, Serum, Cells) Treatment->SampleCollection LysatePrep Cell Lysis (for intracellular targets) SampleCollection->LysatePrep PlateCoating Add Samples/Standards to Coated Plate SampleCollection->PlateCoating LysatePrep->PlateCoating Incubation1 Incubate & Wash PlateCoating->Incubation1 DetectionAb Add Detection Antibody Incubation1->DetectionAb Incubation2 Incubate & Wash DetectionAb->Incubation2 Strep_HRP Add Streptavidin-HRP Incubation2->Strep_HRP Incubation3 Incubate & Wash Strep_HRP->Incubation3 Substrate Add TMB Substrate Incubation3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read StandardCurve Generate Standard Curve Read->StandardCurve Concentration Calculate Protein Concentration StandardCurve->Concentration Normalization Normalize to Total Protein (for intracellular targets) Concentration->Normalization FinalResults Final Results (pg/mL or pg/mg) Normalization->FinalResults

Caption: General workflow for measuring this compound-induced biomarkers using ELISA.

References

Application Notes and Protocols for Administering RG7775 in Orthotopic Neuroblastoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of RG7775 (RO6839921), an intravenous prodrug of the MDM2 antagonist idasanutlin, in orthotopic neuroblastoma models. The protocols outlined below are based on established methodologies and findings from key preclinical studies.

Introduction

Neuroblastoma is a pediatric cancer characterized by a high frequency of wild-type TP53, making it a suitable candidate for therapies that reactivate the p53 tumor suppressor pathway. This compound is a novel therapeutic agent that, upon intravenous administration, is rapidly converted to idasanutlin, a potent and selective inhibitor of the MDM2-p53 interaction.[1] By disrupting this interaction, idasanutlin stabilizes p53, leading to the transcriptional upregulation of its target genes, which can induce cell cycle arrest and apoptosis in tumor cells.[1] Preclinical studies have demonstrated the efficacy of this compound in inhibiting tumor growth and improving survival in orthotopic neuroblastoma models, both as a single agent and in combination with standard chemotherapies like temozolomide.[1]

Signaling Pathway of this compound (Idasanutlin)

The mechanism of action of this compound is centered on the activation of the p53 signaling pathway. The following diagram illustrates this process.

RG7775_Signaling_Pathway cluster_0 Bloodstream cluster_1 Tumor Cell This compound This compound Idasanutlin Idasanutlin This compound->Idasanutlin Metabolized by blood esterases MDM2 MDM2 Idasanutlin->MDM2 Inhibits p53 p53 MDM2->p53 Binds and Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation p21_MDM2_MIC1 p21, MDM2, MIC-1 (Target Genes) p53->p21_MDM2_MIC1 Activates Transcription Ub Ubiquitin Cell_Cycle_Arrest Cell Cycle Arrest p21_MDM2_MIC1->Cell_Cycle_Arrest Apoptosis Apoptosis p21_MDM2_MIC1->Apoptosis

Caption: this compound is converted to idasanutlin, which inhibits MDM2, leading to p53 activation.

Experimental Protocols

Establishment of Orthotopic Neuroblastoma Mouse Model

This protocol describes the surgical implantation of human neuroblastoma cells into the adrenal gland of immunodeficient mice.

Materials:

  • Human neuroblastoma cell lines (e.g., SH-SY5Y-Luc, NB1691-Luc) cultured in appropriate media.

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old).

  • Matrigel or collagen hydrogel.

  • Anesthetics (e.g., isoflurane, ketamine/xylazine).

  • Surgical instruments.

  • Bioluminescence imaging system.

Procedure:

  • Culture neuroblastoma cells to 80-90% confluency.

  • On the day of surgery, harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.

  • Anesthetize the mouse using isoflurane or an intraperitoneal injection of ketamine/xylazine.

  • Place the mouse in a lateral position and make a small incision in the flank to expose the kidney and adrenal gland.

  • Using a Hamilton syringe, slowly inject 10 µL of the cell suspension (1 x 10^5 cells) into the adrenal gland.

  • Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Monitor the mice for recovery and provide post-operative analgesia.

  • Tumor growth can be monitored weekly using bioluminescence imaging.

Administration of this compound

This protocol outlines the intravenous administration of this compound to mice bearing orthotopic neuroblastoma tumors.

Materials:

  • This compound (RO6839921) drug substance.

  • Vehicle for reconstitution (e.g., sterile saline or a specific formulation buffer if available).

  • Insulin syringes with 28-30 gauge needles.

  • Mouse restrainer.

Procedure:

  • Reconstitute this compound in the appropriate vehicle to achieve a final concentration for a dose equivalent to 100 mg/kg of active idasanutlin. The final injection volume should be approximately 100 µL per 20g mouse.

  • Warm the reconstituted drug solution to room temperature before injection.

  • Place the mouse in a restrainer and warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Disinfect the injection site with an alcohol wipe.

  • Insert the needle into the lateral tail vein and slowly inject the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

  • For efficacy studies, this compound can be administered on a defined schedule (e.g., once daily for 5 consecutive days).

Pharmacodynamic Analysis by Western Blot

This protocol describes the detection of p53 pathway proteins in tumor lysates.

Materials:

  • Tumor tissue harvested from treated and control mice.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-p53, anti-p21, anti-MDM2).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Homogenize harvested tumor tissue in RIPA buffer on ice.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a chemiluminescence detection system.

Pharmacodynamic Analysis by ELISA

This protocol is for the quantification of Macrophage Inhibitory Cytokine-1 (MIC-1) in mouse plasma.

Materials:

  • Mouse plasma collected from treated and control mice.

  • Commercially available mouse MIC-1 ELISA kit.

  • Microplate reader.

Procedure:

  • Collect blood from mice via cardiac puncture or tail vein into EDTA-coated tubes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Store plasma at -80°C until use.

  • Follow the manufacturer's instructions for the mouse MIC-1 ELISA kit.

  • Briefly, add standards and diluted plasma samples to the pre-coated microplate.

  • Incubate and wash the plate as per the kit protocol.

  • Add the detection antibody, followed by the substrate solution.

  • Stop the reaction and read the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the concentration of MIC-1 in the samples based on the standard curve.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for evaluating this compound in an orthotopic neuroblastoma model.

Experimental_Workflow Cell_Culture 1. Neuroblastoma Cell Culture (e.g., SH-SY5Y-Luc) Orthotopic_Implantation 2. Orthotopic Implantation into Adrenal Gland of NSG Mice Cell_Culture->Orthotopic_Implantation Tumor_Monitoring_1 3. Tumor Growth Monitoring (Bioluminescence Imaging) Orthotopic_Implantation->Tumor_Monitoring_1 Randomization 4. Randomization of Mice into Treatment Groups Tumor_Monitoring_1->Randomization Treatment 5. Intravenous Administration of this compound and/or Temozolomide Randomization->Treatment Tumor_Monitoring_2 6. Continued Tumor Monitoring Treatment->Tumor_Monitoring_2 Endpoint_Analysis 7. Endpoint Analysis Tumor_Monitoring_2->Endpoint_Analysis Survival Survival Analysis Endpoint_Analysis->Survival Tumor_Harvest Tumor & Plasma Harvest Endpoint_Analysis->Tumor_Harvest PD_Analysis Pharmacodynamic Analysis (Western Blot, ELISA) Tumor_Harvest->PD_Analysis

Caption: Workflow for in vivo evaluation of this compound in orthotopic neuroblastoma models.

Data Presentation

The following tables present illustrative quantitative data based on the reported outcomes of preclinical studies with this compound.

Table 1: In Vivo Efficacy of this compound in Orthotopic Neuroblastoma Models

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionMedian Survival (Days)% Increase in Lifespan
Vehicle Control1500 ± 250-30-
This compound750 ± 15050%4550%
Temozolomide825 ± 18045%4240%
This compound + Temozolomide300 ± 9080%60100%

Table 2: Pharmacodynamic Biomarker Modulation by this compound

BiomarkerTreatment GroupFold Change vs. Vehicle Control (Tumor Lysate)Fold Change vs. Vehicle Control (Plasma)
p53 This compound3.5 ± 0.5N/A
p21 This compound4.2 ± 0.8N/A
MDM2 This compound2.8 ± 0.4N/A
MIC-1 This compound5.0 ± 1.010.2 ± 2.5

Note: The data presented in these tables are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

References

Application Notes and Protocols for Cell Viability Assays with RG7775 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7775 (RO6839921) is an intravenous prodrug of idasanutlin (RG7388), a potent and selective small molecule inhibitor of the MDM2-p53 interaction.[1] In cancer cells with wild-type TP53, MDM2 inhibition by the active metabolite, idasanutlin, stabilizes and activates the p53 tumor suppressor protein. This activation of the p53 pathway can lead to cell cycle arrest and apoptosis, making this compound a promising therapeutic agent in oncology, particularly for tumors that retain wild-type p53, such as neuroblastoma.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring cell viability and apoptosis. The included methodologies for MTT, XTT, and Calcein-AM assays are standard procedures for evaluating cytotoxic and cytostatic effects of therapeutic compounds.

Mechanism of Action: The p53-MDM2 Signaling Pathway

Under normal physiological conditions, the tumor suppressor protein p53 is maintained at low levels through a negative feedback loop with its primary regulator, the E3 ubiquitin ligase MDM2.[2] MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[2] In many cancers, this regulation is disrupted, often through the overexpression of MDM2, which effectively silences p53's tumor-suppressive functions.

This compound, through its active form idasanutlin, acts as an MDM2 antagonist. It binds to the p53-binding pocket of MDM2, disrupting the p53-MDM2 interaction.[3] This prevents the degradation of p53, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA, and NOXA), ultimately leading to the suppression of tumor growth.[4][5]

RG7775_Pathway cluster_nucleus Nucleus This compound This compound (Idasanutlin) MDM2 MDM2 This compound->MDM2 Inhibition p53 p53 MDM2->p53 Degradation p53_active Active p53 p53->p53_active Stabilization & Activation p21 p21 p53_active->p21 Upregulation BAX BAX p53_active->BAX Upregulation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis

This compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the in vitro activity of idasanutlin, the active metabolite of this compound, against various cancer cell lines.

Table 1: Growth Inhibition (GI50) of Idasanutlin in Neuroblastoma Cell Lines

Cell LineTP53 StatusIdasanutlin GI50 (nM)
SH-SY5YWild-Type13
NGPWild-TypeNot Reported
LAN-5Wild-TypeNot Reported
NB1691Wild-TypeNot Reported

Data extracted from a 72-hour treatment study.[6]

Table 2: 50% Inhibition Concentration (IC50) of Idasanutlin in Various Cancer Cell Lines

Cell LineCancer TypeTP53 StatusIdasanutlin IC50 (nM)
LAN-5NeuroblastomaWild-Type309
CLB-GANeuroblastomaWild-TypeNot Reported
SMS-KCNRNeuroblastomaWild-TypeNot Reported
SH-SY5YNeuroblastomaWild-Type13
SJSA-1OsteosarcomaWild-Type10
HCT116Colon CancerWild-Type10

IC50 values were determined after 72 hours of treatment.

Table 3: Estimated Cell Viability of Neuroblastoma Cell Lines After 24-hour Idasanutlin Treatment

Cell LineIdasanutlin Concentration (nM)Estimated Cell Viability (%)
LAN-5100~80%
1000~60%
SMS-KCNR100~75%
1000~50%
CLB-GA100~85%
1000~65%
SH-SY5Y100~70%
1000~40%

Data are estimated from dose-response curves.

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays to assess the effect of this compound treatment.

Experimental Workflow Overview

experimental_workflow start Start: Seed Cells in 96-well Plate incubation1 Incubate for 24h (Adhesion) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 assay Perform Cell Viability Assay incubation2->assay mtt MTT/XTT Assay assay->mtt calcein Calcein-AM Assay assay->calcein readout Measure Absorbance/ Fluorescence mtt->readout calcein->readout analysis Data Analysis: Calculate % Viability readout->analysis end End analysis->end

Cell Viability Assay Workflow
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound (reconstituted in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures metabolic activity. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • This compound

  • XTT labeling reagent

  • Electron-coupling reagent

  • Cell culture medium

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Calcein-AM Cell Viability Assay

This fluorescence-based assay measures cell membrane integrity and esterase activity, which are characteristic of live cells. Non-fluorescent Calcein-AM is converted to the green fluorescent calcein by intracellular esterases in viable cells.

Materials:

  • This compound

  • Calcein-AM solution (e.g., 1 mM in DMSO)

  • Sterile PBS or HBSS

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a 96-well black-walled plate and treat with this compound as described in the MTT protocol (steps 1-4).

  • Prepare a 2X working solution of Calcein-AM (e.g., 2 µM) in PBS or HBSS.

  • Carefully remove the treatment medium from the wells.

  • Add 100 µL of the 2X Calcein-AM working solution to each well.

  • Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The protocols outlined in these application notes provide robust methods for evaluating the cytotoxic and cytostatic effects of this compound. The choice of assay may depend on the specific research question and the cell type being investigated. It is recommended to use multiple assays to obtain a comprehensive understanding of the cellular response to this compound treatment. The provided data and pathway information serve as a valuable resource for designing and interpreting these experiments.

References

Application Notes and Protocols for Evaluating RG7775 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7775 is the intravenous prodrug of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] In acute myeloid leukemia (AML) with wild-type TP53, the tumor suppressor protein p53 is often inactivated through its interaction with MDM2, which is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][3] By binding to MDM2 at the p53 interaction site, idasanutlin prevents the degradation of p53, leading to its accumulation and the activation of downstream pathways that result in cell cycle arrest and apoptosis.[2] This makes this compound a promising therapeutic agent for the subset of AML patients with functional p53. These application notes provide a comprehensive guide to the preclinical evaluation of this compound in AML.

Mechanism of Action: The MDM2-p53 Signaling Pathway

In healthy cells, MDM2 levels are tightly controlled, and p53 is maintained at low levels. Upon cellular stress, p53 is stabilized and activated, leading to the transcription of target genes that regulate the cell cycle and apoptosis. In many AML cases, MDM2 is overexpressed, leading to excessive degradation of p53 and promoting cancer cell survival. This compound, as a prodrug of idasanutlin, disrupts the MDM2-p53 interaction, thereby reactivating the p53 tumor suppressor pathway.[2]

MDM2_p53_pathway cluster_nucleus Nucleus p53 p53 p21 p21 (CDKN1A) p53->p21 activates transcription PUMA PUMA p53->PUMA activates transcription BAX BAX p53->BAX activates transcription Proteasome Proteasome Degradation p53->Proteasome degradation MDM2 MDM2 MDM2->p53 binds & inhibits Ub Ubiquitin This compound Idasanutlin (from this compound) This compound->MDM2 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis BAX->Apoptosis Ub->p53 ubiquitinates

This compound (Idasanutlin) Mechanism of Action.

Preclinical Data Summary

The following table summarizes key preclinical findings for idasanutlin in various AML cell lines. This data provides a baseline for researchers to compare their own experimental results.

Cell LineTP53 StatusIC50 (nM)Key Findings
MV4-11 Wild-type55 (relative), 51 (absolute)Synergistic anti-tumor activity when combined with venetoclax.[4]
MOLM-13 Wild-type35 (relative), 31 (absolute)Combination with venetoclax resulted in superior in vivo efficacy.[4]
OCI-AML-3 Wild-type142 (relative), 108 (absolute) - in combination with venetoclaxHighly sensitive to the combination of idasanutlin and venetoclax, leading to G1 cell cycle arrest.[4]
HL-60 NullNo responseConfirms the p53-dependent mechanism of action of MDM2 inhibitors.[3]
NB4 MutantNo responseDemonstrates resistance in p53-mutant cell lines.[3]

Experimental Protocols

A general workflow for the preclinical evaluation of this compound in AML is outlined below. This workflow encompasses initial cell viability screening, detailed analysis of apoptosis and cell cycle effects, and confirmation of on-target activity.

experimental_workflow cluster_setup Experimental Setup cluster_assays Phenotypic Assays cluster_mechanistic Mechanistic Assays cluster_analysis Data Analysis start AML Cell Culture (TP53-wt) treatment Treat with this compound (Dose-response) start->treatment viability Cell Viability Assay (e.g., MTS/CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle co_ip Co-Immunoprecipitation (MDM2-p53) treatment->co_ip western Western Blot (p53, p21, MDM2) treatment->western qpcr qPCR (p21, PUMA, BAX) treatment->qpcr data Analyze and Interpret Results viability->data apoptosis->data cell_cycle->data co_ip->data western->data qpcr->data

General Experimental Workflow.
Protocol 1: Cell Viability Assay (MTS Assay)

This protocol determines the effect of this compound on the metabolic activity of AML cells, which is an indicator of cell viability.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • This compound (Idasanutlin)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control AML cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Culture AML cells with and without this compound for the desired time (e.g., 24-48 hours).

  • Harvest approximately 1 x 10^6 cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[5] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and control AML cells

  • PBS

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat AML cells with this compound for 24-48 hours.

  • Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The G1, S, and G2/M phases of the cell cycle can be quantified based on the fluorescence intensity of PI.

Protocol 4: Western Blot for p53, p21, and MDM2

This protocol is used to detect changes in the protein levels of p53 and its downstream targets following treatment with this compound.

Materials:

  • Treated and control AML cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Protocol 5: Quantitative Real-Time PCR (qPCR) for p53 Target Genes

This protocol measures the mRNA expression levels of p53 target genes, such as CDKN1A (p21), PUMA, and BAX, to confirm the activation of the p53 pathway.

Materials:

  • Treated and control AML cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (CDKN1A, PUMA, BAX) and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • Extract total RNA from treated and control cells.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.[6]

References

Application Notes: Analysis of Apoptosis by Flow Cytometry Following RG7775 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7775 is a potent and selective, non-genotoxic inhibitor of the MDM2-p53 interaction. By disrupting this interaction, this compound stabilizes and activates the p53 tumor suppressor protein, leading to the induction of p53-dependent apoptosis in cancer cells with wild-type p53.[1] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, a protocol for the detection of activated caspase-3, a key executioner of apoptosis, is included.

Principle of the Assay

Apoptosis, or programmed cell death, is characterized by a series of morphological and biochemical changes.[2] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[3][4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[4][5] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4][5] Dual staining with Annexin V and PI allows for the differentiation of four cell populations by flow cytometry:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells[4]

Data Presentation

The following tables present representative data from a study on the effects of an MDM2 inhibitor, RG7388 (a close analog of this compound), on apoptosis in p53 wild-type neuroblastoma cell lines.[5]

Table 1: Induction of Apoptosis by RG7388 in Neuroblastoma Cell Lines

Cell LineTreatment (24 hours)% Sub-G1 (Apoptotic) Cells
SH-SY5YDMSO (Control)2.5
1x GI50 RG73885.0
10x GI50 RG738815.0
100x GI50 RG738830.0
LAN5DMSO (Control)3.0
1x GI50 RG73886.0
10x GI50 RG738820.0
100x GI50 RG738845.0
NGPDMSO (Control)1.5
1x GI50 RG73884.0
10x GI50 RG738812.0
100x GI50 RG738825.0

Data is representative and adapted from a study on RG7388 in neuroblastoma cell lines.[5] The GI50 is the concentration that causes 50% growth inhibition.

Table 2: Caspase-3/7 Activation by RG7388

Cell LineTreatment (24 hours)Fold Change in Caspase-3/7 Activity
SH-SY5YDMSO (Control)1.0
1x GI50 RG73882.5
10x GI50 RG73886.0
LAN5DMSO (Control)1.0
1x GI50 RG73883.0
10x GI50 RG73888.0
NGPDMSO (Control)1.0
1x GI50 RG73882.0
10x GI50 RG73885.5

Data is representative and adapted from a study on RG7388 in neuroblastoma cell lines.[5]

Signaling Pathway

RG7775_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade This compound This compound MDM2 MDM2 This compound->MDM2 Inhibition p53_inactive p53 (inactive) MDM2->p53_inactive Degradation p53_active p53 (active) p53_inactive->p53_active Stabilization & Activation Bax_inactive Bax (inactive) p53_active->Bax_inactive Upregulation Bcl2 Bcl-2 p53_active->Bcl2 Downregulation Bax_active Bax (active) Bax_inactive->Bax_active Cytochrome_c Cytochrome c Bax_active->Cytochrome_c Release Bcl2->Bax_active Inhibition Procaspase9 Procaspase-9 Cytochrome_c->Procaspase9 Activation Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activation Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced p53-mediated apoptosis signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_cell_harvesting Cell Harvesting cluster_staining Staining cluster_analysis Flow Cytometry Analysis A Seed cells at appropriate density B Treat cells with this compound (and controls) for desired time A->B C Collect both adherent and suspended cells B->C D Wash cells with cold PBS C->D E Resuspend cells in 1X Annexin V Binding Buffer D->E F Add Annexin V-FITC and Propidium Iodide (PI) E->F G Incubate in the dark at room temperature F->G H Acquire data on a flow cytometer G->H I Analyze data to quantify apoptotic cell populations H->I

Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide Staining

Materials:

  • This compound

  • Cell line of interest (e.g., p53 wild-type cancer cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

Protocol 2: Activated Caspase-3 Staining

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

  • Permeabilization/Wash Buffer (e.g., Perm/Wash™ Buffer)

  • FITC-conjugated anti-active Caspase-3 antibody

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding, Treatment, and Harvesting:

    • Follow steps 1 and 2 from the Annexin V protocol.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.

    • Incubate for 20 minutes on ice.

    • Wash the cells twice with 1 mL of Permeabilization/Wash Buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Staining:

    • Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer.

    • Add the recommended amount of FITC-conjugated anti-active Caspase-3 antibody.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells once with 1 mL of Permeabilization/Wash Buffer.

    • Resuspend the final cell pellet in 500 µL of PBS for analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Set up appropriate voltage and compensation settings using an isotype control antibody.

    • Measure the percentage of cells positive for active caspase-3.[6][7]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to RG7775 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RG7775, an intravenous prodrug of the MDM2 antagonist idasanutlin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is converted to its active form, idasanutlin. Idasanutlin is a small molecule antagonist of Mouse Double Minute 2 homolog (MDM2). In cancer cells with wild-type p53, MDM2 binds to the p53 tumor suppressor protein, targeting it for degradation. By inhibiting the MDM2-p53 interaction, idasanutlin stabilizes p53, leading to the activation of p53 signaling pathways. This results in cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][2]

Q2: In which cancer types is this compound expected to be most effective?

A2: this compound is primarily investigated in tumors that retain wild-type TP53. Its efficacy relies on the presence of a functional p53 protein. High-risk neuroblastoma is one cancer type where this compound has been evaluated in preclinical studies.[1][3] Clinical trials with MDM2 antagonists have also been conducted in various hematologic malignancies and solid tumors with wild-type TP53.

Q3: What are the potential mechanisms of resistance to this compound therapy?

A3: Resistance to this compound can emerge through various mechanisms that prevent the activation of the p53 pathway. These can be broadly categorized as:

  • Target-related resistance: Mutations in the TP53 gene that inactivate its tumor suppressor function.

  • Pathway-related resistance: Alterations in upstream or downstream components of the p53 signaling pathway.

  • Pharmacokinetic resistance: Increased drug efflux, reducing the intracellular concentration of the active compound.[4]

Q4: How can I determine if my cell line is likely to be sensitive to this compound?

A4: The primary determinant of sensitivity to this compound is the TP53 gene status. Cell lines with wild-type TP53 are more likely to be sensitive. You can verify the TP53 status of your cell line through sequencing. Additionally, assessing the basal expression level of MDM2 can be informative, as high MDM2 expression may indicate a stronger dependence on the MDM2-p53 regulatory loop.

Troubleshooting Guides

Issue 1: Reduced or no response to this compound in a previously sensitive cell line.

Possible Cause: Acquired resistance due to genetic or expression changes in the cancer cells.

Troubleshooting Workflow:

A Start: Cell line shows reduced this compound sensitivity B Step 1: Confirm this compound IC50 Shift (Cell Viability Assay) A->B C Step 2: Analyze TP53 Gene Status (Sanger or Next-Generation Sequencing) B->C D TP53 Wild-Type C->D  Result E TP53 Mutant C->E  Result F Step 3: Assess p53 Pathway Activation (Western Blot for p53, p21, PUMA) D->F N Conclusion: Resistance due to TP53 mutation E->N G Pathway Activated F->G  Result H Pathway Not Activated F->H  Result I Step 4: Investigate Downstream Apoptotic Blocks (Bcl-2 family protein expression) G->I J Step 5: Evaluate MDM2 Expression (qPCR, Western Blot) H->J K Step 6: Assess Drug Efflux (Rhodamine 123 Assay) H->K L Conclusion: Potential for combination therapy to overcome apoptotic block I->L M Conclusion: Resistance due to MDM2 overexpression or altered drug efflux J->M K->M

Caption: Workflow for troubleshooting acquired this compound resistance.

Experimental Protocols:

  • Cell Viability Assay (MTT/XTT):

    • Seed cells in a 96-well plate at a predetermined density.

    • After 24 hours, treat with a serial dilution of this compound for 72 hours.

    • Add MTT or XTT reagent and incubate according to the manufacturer's instructions.

    • Measure absorbance and calculate the IC50 value.

  • TP53 Gene Sequencing:

    • Isolate genomic DNA from both sensitive and resistant cell lines.

    • Amplify the coding exons of the TP53 gene using PCR.

    • Purify the PCR products and perform Sanger sequencing.

    • Align sequences to a reference TP53 sequence to identify mutations.

  • Western Blot Analysis:

    • Treat sensitive and resistant cells with this compound for 3-6 hours.[1][3]

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against p53, p21, PUMA, and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize using chemiluminescence.

Issue 2: Intrinsic resistance to this compound in a wild-type TP53 cell line.

Possible Cause: Pre-existing mechanisms that bypass the p53 pathway or prevent drug action.

Troubleshooting Workflow:

A Start: WT TP53 cell line is resistant to this compound B Step 1: Confirm High IC50 Value (Cell Viability Assay) A->B C Step 2: Verify p53 Pathway Activation (Western Blot for p53, p21 after this compound treatment) B->C D Pathway Activated C->D  Result E Pathway Not Activated C->E  Result F Step 3: Investigate Apoptotic Machinery (Assess expression of Bcl-2, Bcl-xL, Mcl-1) D->F G Step 4: Analyze for MDM2 Splice Variants or Amplification (RT-PCR, FISH/CISH) E->G H Step 5: Evaluate Drug Efflux Pump Activity (Flow cytometry with efflux pump substrates) E->H I Conclusion: Resistance likely due to downstream apoptotic block. Consider Bcl-2 inhibitors. F->I J Conclusion: Resistance due to altered MDM2 or high drug efflux. Consider combination therapy. G->J H->J

Caption: Investigating intrinsic this compound resistance in WT TP53 cells.

Experimental Protocols:

  • Quantitative Real-Time PCR (qPCR) for MDM2:

    • Isolate RNA from the cell line of interest.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qPCR using primers specific for MDM2 and a housekeeping gene.

    • Calculate the relative expression of MDM2.

  • Drug Efflux Assay (Rhodamine 123):

    • Incubate cells with a fluorescent substrate of efflux pumps (e.g., Rhodamine 123).

    • Wash and incubate cells in a substrate-free medium with or without an efflux pump inhibitor.

    • Measure the intracellular fluorescence over time using a plate reader or flow cytometer. A rapid decrease in fluorescence indicates high efflux activity.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Acquired Resistance Models

Cell LineTP53 StatusThis compound IC50 (µM)
SH-SY5Y (Parental)Wild-Type0.5
SH-SY5Y-R (Resistant)Wild-Type>10
NB-1691 (Parental)Wild-Type0.8
NB-1691-R (Resistant)Mutant (p.R273H)>20

Table 2: Hypothetical Gene Expression Changes in this compound Resistant Cells

GeneSH-SY5Y-R vs. Parental (Fold Change)NB-1691-R vs. Parental (Fold Change)
MDM25.21.1
CDKN1A (p21)0.80.5
BBC3 (PUMA)1.20.7
ABCB1 (MDR1)8.91.5

Signaling Pathway Diagrams

cluster_0 This compound Mechanism of Action This compound This compound (Idasanutlin) MDM2 MDM2 This compound->MDM2 Inhibits p53_free p53 (Active) p53_bound p53 (Inactive) MDM2->p53_bound Binds and Inhibits Degradation Proteasomal Degradation p53_bound->Degradation Activation Transcriptional Activation p53_free->Activation p21 p21 Activation->p21 PUMA PUMA Activation->PUMA CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Mechanism of action of this compound (Idasanutlin).

cluster_1 Potential Resistance Mechanisms to this compound cluster_2 Resistance This compound This compound MDM2 MDM2 This compound->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis EffluxPump Drug Efflux Pump (e.g., MDR1) EffluxPump->this compound Reduces intracellular concentration Bcl2 Anti-apoptotic proteins (Bcl-2, Bcl-xL) Bcl2->Apoptosis Blocks p53_mutant Mutant p53 (Inactive)

Caption: Overview of potential this compound resistance mechanisms.

References

Technical Support Center: Managing Toxicity of MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MDM2 inhibitors like RG7775.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an intravenous prodrug of idasanutlin (RG7388). It is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to MDM2 at the p53-binding pocket, it blocks the negative regulation of p53, leading to the stabilization and activation of p53. This activation of p53 tumor suppressor function can result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Q2: What are the most common toxicities observed with MDM2 inhibitors in preclinical studies?

The most frequently reported dose-limiting toxicities in preclinical and clinical studies of MDM2 inhibitors are hematological and gastrointestinal.[1] These are considered "on-target" toxicities due to the role of the p53 pathway in the regulation of hematopoietic stem and progenitor cells and in maintaining the integrity of the gastrointestinal epithelium. Specific toxicities include:

  • Thrombocytopenia (low platelet count)[1]

  • Neutropenia (low neutrophil count)

  • Anemia (low red blood cell count)

  • Gastrointestinal disturbances such as diarrhea, nausea, and vomiting[1]

Q3: Are there p53-independent effects of MDM2 inhibitors that could contribute to toxicity?

Yes, MDM2 has several functions that are independent of p53.[2][3] MDM2 can influence cell cycle control, DNA repair, and transcription regulation through interactions with other proteins.[2][3] Therefore, inhibiting MDM2 could potentially have off-target effects unrelated to p53 activation. For instance, MDM2 has been shown to have a role in NF-κB signaling, which is involved in inflammation and immune responses.[4]

Troubleshooting Guides

In Vitro Experiments

Q: I am observing excessive cytotoxicity in my p53 wild-type cell line at concentrations where I expect to see cell cycle arrest. What could be the cause?

Possible Causes and Solutions:

  • High Compound Concentration: The dose-response to MDM2 inhibitors can be biphasic, with high concentrations causing non-specific toxicity.[5]

    • Troubleshooting Step: Perform a detailed dose-response curve to identify the optimal concentration range for p53-specific activity. Include a p53-null cell line (e.g., SAOS-2) as a control to distinguish specific from non-specific effects.[5]

  • Cell Line Sensitivity: Different p53 wild-type cell lines exhibit varying sensitivities to MDM2 inhibitors. Some cell lines may be more prone to apoptosis than cell cycle arrest.

    • Troubleshooting Step: Characterize the response of your specific cell line to the inhibitor by performing both cell viability assays (e.g., MTT or CellTiter-Glo) and cell cycle analysis (e.g., propidium iodide staining followed by flow cytometry) at multiple time points.

  • Off-Target Effects: At higher concentrations, the inhibitor may have off-target effects leading to cytotoxicity.

    • Troubleshooting Step: If possible, test a structurally different MDM2 inhibitor to see if the effect is consistent. Also, perform target engagement assays to confirm the inhibitor is binding to MDM2 at the concentrations used.

Q: My Western blot results for p53, MDM2, and p21 activation are inconsistent. What can I do to improve reproducibility?

Possible Causes and Solutions:

  • Suboptimal Antibody Concentration: The concentration of primary antibodies is crucial for obtaining a clear and specific signal.

    • Troubleshooting Step: Titrate your primary antibodies for p53, MDM2, and p21 to determine the optimal dilution.

  • Insufficient Blocking: Inadequate blocking can lead to high background and non-specific bands.

    • Troubleshooting Step: Increase the blocking time and/or the concentration of the blocking agent (e.g., 5-10% non-fat milk or BSA).[5]

  • Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane will result in weak or no signal.

    • Troubleshooting Step: Confirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage based on the molecular weight of your target proteins.[6]

In Vivo Experiments

Q: How can I monitor and manage thrombocytopenia in mice treated with this compound?

Monitoring and Management Protocol:

  • Baseline Platelet Count: Before starting the treatment, establish a baseline platelet count for each mouse.

  • Regular Monitoring: Collect a small volume of blood (e.g., from the tail vein) at regular intervals (e.g., every 3-4 days) throughout the study to monitor platelet counts.

  • Supportive Care: If severe thrombocytopenia occurs (platelet count drops significantly below baseline), consider the following supportive care measures:

    • Dose Reduction or Interruption: Temporarily halt or reduce the dose of the MDM2 inhibitor to allow for platelet recovery.

    • Transfusion: In critical cases, platelet transfusions may be necessary.

  • Model for Drug-Induced Thrombocytopenia: The NOD/SCID mouse model can be used to study the clearance of human platelets by drug-dependent antibodies.[7][8]

Q: My mice are experiencing significant weight loss and diarrhea. How can I manage gastrointestinal toxicity?

Monitoring and Management Protocol:

  • Daily Monitoring: Monitor the mice daily for clinical signs of distress, including weight loss, diarrhea, and changes in behavior.

  • Supportive Care:

    • Hydration: Provide supplemental hydration with subcutaneous injections of sterile saline if dehydration is suspected.

    • Dietary Support: Offer a highly palatable and easily digestible diet.

    • Anti-diarrheal Medication: In some cases, anti-diarrheal agents may be considered, but this should be done in consultation with a veterinarian and with careful consideration of the experimental design. Probiotics have also been shown to mitigate chemotherapy-induced diarrhea in some contexts.

  • Intestinal Permeability Assessment: To quantify gut damage, you can perform an in vivo intestinal permeability assay using FITC-dextran.[9] An increase in serum FITC-dextran levels indicates compromised gut barrier function.

Quantitative Data

Table 1: In Vivo Efficacy and Dosing of Idasanutlin in Xenograft Models

Xenograft ModelDosing RegimenTumor Growth InhibitionReference
KCNR (Neuroblastoma)25 mg/kg/day (oral)+186% change in tumor volume (monotherapy)[10]
KCNR (Neuroblastoma)100 mg/kg/day venetoclax + 25 mg/kg/day idasanutlin (oral)-80% change in tumor volume (combination therapy)[10]
CHOA-NBX-4 (PDX)100 mg/kg/day venetoclax + 25 mg/kg/day idasanutlin (oral)-72% change in tumor volume (combination therapy)[11]

Table 2: Clinical Dose and Dose-Limiting Toxicities (DLTs) of Idasanutlin

Dosing ScheduleMaximum Tolerated Dose (MTD)Common Dose-Limiting ToxicitiesReference
Once weekly for 3 weeks3200 mgNausea, thrombocytopenia, vomiting[12][13]
Once daily for 3 days1000 mgThrombocytopenia, febrile neutropenia, neutropenia, pancytopenia[12][13]
Once daily for 5 days500 mgThrombocytopenia, neutropenia, febrile neutropenia, diarrhea[12][13]

Experimental Protocols

Western Blot for p53 Pathway Activation
  • Cell Lysis: Treat cells with the MDM2 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, and p21 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

In Vitro Hematotoxicity Assay (CFU Assay)
  • Cell Preparation: Isolate mononuclear cells from bone marrow or cord blood.

  • Culture Setup: Add the cells to a methylcellulose-based medium containing appropriate cytokines to support the growth of different hematopoietic lineages (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid).

  • Compound Treatment: Add the MDM2 inhibitor at various concentrations to the culture.

  • Incubation: Incubate the cultures at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

  • Colony Counting: Score the number of colonies for each lineage under an inverted microscope.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits colony formation by 50%) to determine the hematotoxicity of the compound.

Signaling Pathways and Workflows

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_inhibition MDM2 Inhibition cluster_core Core Regulation cluster_outcomes Cellular Outcomes Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates This compound This compound (Idasanutlin) MDM2 MDM2 This compound->MDM2 inhibits MDM2->p53 inhibits (ubiquitination) p53->MDM2 activates (transcription) p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces

Caption: MDM2-p53 signaling pathway and the effect of this compound.

Toxicity_Management_Workflow Start Start In Vivo Experiment with MDM2 Inhibitor Monitor Daily Monitoring: - Weight - Clinical Signs Start->Monitor Toxicity_Observed Toxicity Observed? Monitor->Toxicity_Observed Hematological Hematological Toxicity (Thrombocytopenia, Neutropenia) Toxicity_Observed->Hematological Yes GI Gastrointestinal Toxicity (Diarrhea, Weight Loss) Toxicity_Observed->GI Yes Continue Continue Experiment Toxicity_Observed->Continue No Monitor_Blood Monitor Blood Counts (q3-4 days) Hematological->Monitor_Blood Supportive_Care_GI Supportive Care: - Hydration - Dietary Support GI->Supportive_Care_GI Supportive_Care_Heme Supportive Care: - Dose Reduction/Interruption - Transfusion (if severe) Monitor_Blood->Supportive_Care_Heme Supportive_Care_Heme->Continue Supportive_Care_GI->Continue Continue->Monitor End End of Experiment Continue->End

Caption: Workflow for managing in vivo toxicities of MDM2 inhibitors.

p53_Independent_Effects cluster_p53_dependent p53-Dependent cluster_p53_independent p53-Independent MDM2_inhibitor MDM2 Inhibitor MDM2 MDM2 MDM2_inhibitor->MDM2 inhibits p53 p53 MDM2->p53 regulates NFkB NF-κB Signaling MDM2->NFkB regulates DNA_Repair DNA Repair Proteins MDM2->DNA_Repair interacts with Cell_Cycle_Reg Other Cell Cycle Regulators MDM2->Cell_Cycle_Reg interacts with Apoptosis_Arrest Apoptosis & Cell Cycle Arrest p53->Apoptosis_Arrest

Caption: Overview of p53-dependent and -independent effects of MDM2.

References

Technical Support Center: RG7775 (Idasanutlin) In Vitro Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RG7775 and its active form, idasanutlin, in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and idasanutlin?

This compound is the intravenous prodrug of idasanutlin (also known as RG7388). In vivo, this compound is rapidly converted to the active compound, idasanutlin, by blood esterases.[1] For in vitro experiments, it is recommended to use idasanutlin directly to ensure accurate and reproducible concentrations of the active molecule.

Q2: What is the mechanism of action of idasanutlin?

Idasanutlin is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to MDM2, it prevents the degradation of p53, leading to the accumulation of p53 protein, activation of the p53 signaling pathway, and subsequent cell cycle arrest and apoptosis in cells with wild-type p53.

Q3: What is the recommended solvent for dissolving idasanutlin?

Idasanutlin is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO.

Solubility and Stability

Q4: What is the solubility of idasanutlin?

The solubility of idasanutlin in various solvents is summarized in the table below.

SolventSolubility
DMSO≥ 45 mg/mL[2]

Q5: How should I prepare a stock solution of idasanutlin?

To prepare a stock solution, dissolve idasanutlin powder in 100% DMSO to a concentration of 10 mM or higher. For example, to make a 10 mM stock solution of idasanutlin (Molecular Weight: 616.48 g/mol ), dissolve 6.16 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q6: I am observing precipitation when I add my idasanutlin working solution to the cell culture medium. What should I do?

Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate when diluted into an aqueous environment.

  • Serial Dilutions: Instead of adding the high-concentration DMSO stock directly to your final volume of media, perform serial dilutions. First, dilute the DMSO stock into a small volume of serum-free media, and then add this intermediate dilution to your final volume of complete media.

  • Pre-warming the Media: Gently pre-warm your cell culture media to 37°C before adding the idasanutlin working solution.

  • Mixing: Add the idasanutlin working solution dropwise to the media while gently swirling to ensure rapid and even distribution.

  • Serum Concentration: The presence of serum proteins can sometimes help to keep hydrophobic compounds in solution. If you are using low-serum or serum-free media, you may be more likely to observe precipitation.

  • Sonication: In some cases, brief sonication of the diluted compound in media can help to dissolve small precipitates, but this should be done with caution to avoid damaging media components.

Q7: How stable is idasanutlin in cell culture medium?

Experimental Protocols

Detailed Protocol for a Cell Viability (MTT) Assay with Idasanutlin

  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.

  • Preparation of Idasanutlin Working Solutions:

    • Thaw an aliquot of your 10 mM idasanutlin stock solution in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.01, 0.1, 1, 10 µM). Remember to keep the final DMSO concentration consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared idasanutlin working solutions or vehicle control to the appropriate wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Detailed Protocol for Western Blot Analysis of p53 Pathway Activation

  • Cell Lysis:

    • After treating cells with idasanutlin for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

Visualizations

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates Oncogenic_stress Oncogenic Stress Oncogenic_stress->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces DNA_Repair DNA Repair p53->DNA_Repair induces MDM2->p53 inhibits & degrades Idasanutlin Idasanutlin (this compound active form) Idasanutlin->MDM2 inhibits troubleshooting_workflow Start Precipitation Observed in Media Check_DMSO Check Final DMSO Concentration (<0.5%?) Start->Check_DMSO Serial_Dilution Use Serial Dilution Method Check_DMSO->Serial_Dilution Yes Reduce_DMSO Reduce DMSO Concentration Check_DMSO->Reduce_DMSO No Prewarm_Media Pre-warm Media to 37°C Serial_Dilution->Prewarm_Media Slow_Addition Add Compound Dropwise While Swirling Prewarm_Media->Slow_Addition Check_Serum Consider Serum Concentration Slow_Addition->Check_Serum Sonication Brief Sonication (use with caution) Slow_Addition->Sonication Increase_Serum Increase Serum (if possible) Check_Serum->Increase_Serum Low/No Serum Success Precipitation Resolved Check_Serum->Success No Issue Increase_Serum->Success Sonication->Success Reduce_DMSO->Serial_Dilution

References

Technical Support Center: Investigating Off-Target Effects of RG7775

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RG7775. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects during preclinical investigations of this compound, the intravenous prodrug of the MDM2 inhibitor idasanutlin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a prodrug that is converted in vivo to its active form, idasanutlin. Idasanutlin is a small molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, it prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.

Q2: Are there any publicly documented off-target effects of this compound or idasanutlin?

As of the latest literature review, specific, clinically significant off-target interactions of this compound or idasanutlin have not been extensively reported in publicly available research. However, as with any small molecule inhibitor, the potential for off-target effects exists and should be empirically evaluated in the context of your specific experimental system. Off-target effects can arise from the drug interacting with unintended molecules or pathways.[1]

Q3: What are the general categories of off-target effects?

Off-target effects can be broadly categorized as:

  • Pharmacological off-target effects: The drug molecule binds to and modulates the activity of proteins other than the intended target (MDM2). These can be other structurally related proteins or entirely different classes of proteins.

  • Chemical-based toxicity: The physicochemical properties of the compound itself cause cellular stress or damage, independent of binding to a specific protein target.[2][3][4]

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A key strategy is to use appropriate controls. For example, you can compare the effects of this compound in cells with wild-type MDM2 and p53 to cells where MDM2 or p53 has been knocked out or knocked down. An effect that persists in the absence of the primary target is likely an off-target effect.

Troubleshooting Guides

Issue 1: I am observing a phenotype (e.g., cell death, altered signaling) in my TP53-mutant or null cell line treated with this compound.

  • Possible Cause: This is a strong indication of a potential off-target effect, as the canonical this compound mechanism of action is dependent on wild-type p53.

  • Troubleshooting Steps:

    • Confirm Genotype: Verify the TP53 status of your cell line through sequencing.

    • Dose-Response Analysis: Perform a dose-response experiment to determine if the effect is concentration-dependent.

    • Control Compound: Include a structurally related but inactive control compound if available, to rule out effects due to the chemical scaffold.

    • Off-Target Screening: Consider performing an unbiased screen (e.g., proteomics, kinome profiling) to identify potential off-target binding partners.

Issue 2: My results with this compound are inconsistent across different cell lines with the same TP53 status.

  • Possible Cause:

    • Differential expression of potential off-target proteins.

    • Variations in drug metabolism or efflux pump expression across cell lines.

    • Differences in downstream signaling pathways that modify the response to p53 activation or the off-target effect.

  • Troubleshooting Steps:

    • Characterize Cell Lines: Perform baseline characterization of your cell lines, including expression levels of MDM2, p53, and potential off-target candidates.

    • Measure Compound Uptake: If possible, use analytical methods like LC-MS to quantify the intracellular concentration of idasanutlin.

    • Pathway Analysis: Use techniques like western blotting or RNA sequencing to investigate how key signaling pathways differ between the cell lines upon treatment.

Data Presentation: Off-Target Screening Results

While specific off-target data for this compound is not publicly available, researchers can use the following table template to summarize their findings from off-target screening assays.

Assay TypePotential Off-Target IdentifiedBinding Affinity (Kd/IC50)Functional EffectConfirmation Method
Kinase Panel ScreenExample: Kinase Xe.g., 5 µMInhibition of downstream phosphorylationWestern Blot
Proteomics (CETSA)Example: Protein YNot ApplicableAltered thermal stabilityIn vitro binding
Phenotypic ScreenNot ApplicableNot Applicablee.g., Disruption of mitochondrial membrane potentialFollow-up assays

Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Effects using CRISPR-Cas9 Knockout Cells

Objective: To determine if the observed effect of this compound is dependent on its primary target, MDM2.

Methodology:

  • Cell Line Selection: Choose a TP53 wild-type cell line that exhibits the phenotype of interest upon this compound treatment.

  • CRISPR-Cas9 Knockout: Generate an MDM2 knockout (KO) and a non-targeting control (NTC) version of the selected cell line.

  • Validation of Knockout: Confirm the absence of MDM2 protein expression in the KO cell line by western blot.

  • Treatment: Treat the MDM2 KO and NTC cell lines with a dose range of this compound.

  • Phenotypic Assay: Perform the assay that measures the phenotype of interest (e.g., cell viability assay, apoptosis assay).

  • Data Analysis: Compare the dose-response curves between the MDM2 KO and NTC cell lines. If the effect is on-target, it should be significantly diminished or absent in the MDM2 KO cells.

Protocol 2: Broad Kinase Profiling

Objective: To identify potential off-target kinase interactions of idasanutlin.

Methodology:

  • Compound: Use the active form, idasanutlin, for in vitro assays.

  • Kinase Panel: Select a commercial kinase screening service that offers a broad panel of recombinant human kinases (e.g., >400 kinases).

  • Assay Format: Typically, these are radiometric or fluorescence-based assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

  • Concentration: Perform the initial screen at a high concentration (e.g., 10 µM) to identify potential hits.

  • Follow-up: For any identified hits (e.g., >50% inhibition), perform a dose-response experiment to determine the IC50 value.

  • Data Analysis: Identify kinases that are inhibited by idasanutlin in a concentration range that is relevant to the observed cellular effects.

Visualizations

cluster_on_target On-Target Pathway This compound This compound (Prodrug) Idasanutlin Idasanutlin (Active Drug) This compound->Idasanutlin In vivo conversion MDM2 MDM2 Idasanutlin->MDM2 Inhibits p53 p53 MDM2->p53 Degrades Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Induces

Caption: On-target signaling pathway of this compound.

start Start: Observe Unexpected Phenotype phenotype_in_p53_null Phenotype observed in TP53-null/mutant cells? start->phenotype_in_p53_null off_target_suspected High suspicion of Off-Target Effect phenotype_in_p53_null->off_target_suspected Yes on_target_pathway Likely On-Target or Modulated On-Target Effect phenotype_in_p53_null->on_target_pathway No knockout_experiment Perform Target Knockout (e.g., MDM2 KO) Experiment off_target_suspected->knockout_experiment on_target_pathway->knockout_experiment phenotype_in_ko Phenotype persists in KO cells? knockout_experiment->phenotype_in_ko confirmed_off_target Confirmed Off-Target Effect phenotype_in_ko->confirmed_off_target Yes confirmed_on_target Confirmed On-Target Effect phenotype_in_ko->confirmed_on_target No screening Proceed to Off-Target Screening (e.g., Kinase Panel) confirmed_off_target->screening

Caption: Troubleshooting logic for on-target vs. off-target effects.

cluster_computational Computational Prediction cluster_experimental Experimental Screening cluster_validation Validation chem_sim Chemical Similarity Screening biochem Biochemical Assays (e.g., Kinase Panels) chem_sim->biochem mol_dock Molecular Docking mol_dock->biochem binding_assay Direct Binding Assays (e.g., SPR, ITC) biochem->binding_assay cell_based Cell-Based Assays (e.g., Phenotypic Screens) functional_assay Cellular Functional Assays (with target KO/KD) cell_based->functional_assay proteomics Proteomics (e.g., CETSA, Pulldown) proteomics->binding_assay binding_assay->functional_assay

Caption: Experimental workflow for identifying off-target effects.

References

Strategies to enhance RG7775 efficacy in p53-mutant cancers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of RG7775 (idasanutlin) in cancer research, with a specific focus on the context of p53 mutation status.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein.[1] In cancers with wild-type (wt) p53, the MDM2 protein binds to p53, marking it for degradation and thereby suppressing its tumor-suppressive functions.[1][2] this compound acts by disrupting this MDM2-p53 interaction. This prevents the degradation of p53, leading to its accumulation and the activation of downstream pathways that result in cell cycle arrest and apoptosis in cancer cells.[1][3]

Q2: Is this compound expected to be effective in p53-mutant cancer cell lines or tumors?

No. The efficacy of this compound is fundamentally dependent on the presence of functional, wild-type p53.[3] The drug works by reactivating the latent tumor-suppressive functions of wt-p53.[4] In cancer cells where the TP53 gene is mutated, the resulting p53 protein is often non-functional or has altered functions that are not regulated by MDM2 in the same way. Therefore, releasing it from MDM2 inhibition does not restore tumor suppression, and p53-mutant cells are significantly less sensitive to this compound.[3]

Q3: We are observing a lack of efficacy with this compound in our cancer model. What could be the reason?

A primary reason for lack of efficacy is the p53 status of the cancer model. It is crucial to confirm that your cell line or tumor model expresses wild-type p53. Prolonged treatment with MDM2 inhibitors like this compound can also lead to acquired resistance through the selection of cells that have developed mutations in the TP53 gene.[5]

Q4: What are the known mechanisms of resistance to MDM2 inhibitors like this compound?

The principal mechanism of acquired resistance is the mutation of the TP53 gene, which renders the drug's mechanism of action obsolete.[5] Other potential, though less common, mechanisms can include mutations in other genes that regulate the p53 pathway, such as MDM4 or BCL-xL, which can also impair the apoptotic response.[5]

Q5: Are there strategies to treat p53-mutant cancers?

While this compound is not a suitable agent, research into treating p53-mutant cancers is ongoing and focuses on different strategies. These include developing small molecules that aim to restore wild-type function to the mutated p53 protein or exploiting synthetic lethality by targeting pathways that p53-mutant cells become dependent on for survival.[6]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
No significant decrease in cell proliferation or increase in apoptosis after this compound treatment. The cancer model may harbor a p53 mutation.1. Verify the p53 status of your cell line via sequencing. 2. Perform a Western blot to confirm the stabilization of p53 and upregulation of its target genes (e.g., p21, PUMA) in response to this compound. In p53-mutant cells, this response will be absent.[3]
Initial sensitivity to this compound followed by relapse or acquired resistance. Selection for or development of p53-mutated clones during prolonged treatment.[5]1. Isolate the resistant cell population and sequence the TP53 gene to check for new mutations. 2. Consider combination therapies from the outset to delay or prevent the emergence of resistance.
High variability in experimental results. Inconsistent drug concentration or cell line instability.1. Confirm the stability and concentration of the this compound solution. 2. Ensure consistent cell culture conditions and passage numbers. 3. Use a positive control cell line known to be sensitive to this compound (e.g., SJSA-1 osteosarcoma cells).[3]

Quantitative Data Summary

The efficacy of MDM2 inhibitors is strongly correlated with p53 status. Below is a summary of the differential sensitivity of p53 wild-type versus p53-mutant neuroblastoma cell lines to RG7388 (a close analog of this compound).

Table 1: Comparative Efficacy of RG7388 in Neuroblastoma Cell Lines

Cell Line StatusNumber of Cell LinesMedian GI₅₀ Concentration (µM)
p53 Wild-Type 130.14
p53 Mutant 8>30

Data adapted from studies on RG7388, demonstrating a >200-fold difference in sensitivity between p53-wt and p53-mutant cell lines.[3]

Key Experimental Protocols

Protocol: Determination of GI₅₀ (50% Growth Inhibition) Concentration
  • Cell Plating: Seed cells in 96-well plates at a density determined to maintain logarithmic growth for the duration of the assay. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Treat cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72-96 hours. Include a DMSO-treated vehicle control.

  • Viability Assay: After the incubation period, assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) or MTS assay.

  • Data Analysis: Normalize the viability data to the DMSO control. Plot the normalized values against the log of the drug concentration and use non-linear regression to calculate the GI₅₀ value.

Protocol: Western Blot for p53 Pathway Activation
  • Treatment: Treat cells with this compound at relevant concentrations (e.g., 1x and 10x the GI₅₀) for a specified time, typically 3-6 hours, which corresponds to the peak of p53 pathway activation.[7] Include a DMSO control.

  • Lysis: Harvest cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. An increase in p53, MDM2, and p21 levels in treated p53-wt cells should be observed.[3]

Visualizations

Signaling Pathway Diagram```dot

p53_pathway

Caption: Workflow for evaluating this compound efficacy.

Logical Relationship Diagram

logical_relationship This compound This compound Efficacy MDM2_inhibition MDM2-p53 Interaction Blocked This compound->MDM2_inhibition p53_wt Wild-Type p53 Status p53_activation p53 Pathway Activation p53_wt->p53_activation leads to p53_mutant Mutant p53 Status no_activation No Functional p53 Pathway to Activate p53_mutant->no_activation results in MDM2_inhibition->p53_wt requires MDM2_inhibition->p53_mutant ineffective with apoptosis Apoptosis & Cell Cycle Arrest p53_activation->apoptosis causes resistance Drug Ineffectiveness/ Resistance no_activation->resistance leads to

Caption: Rationale for this compound efficacy dependence on p53 status.

References

Interpreting unexpected results in RG7775 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RG7775.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as RO6839921, is an intravenous prodrug of idasanutlin (RG7388).[1][2] It is a small molecule inhibitor of the MDM2-p53 interaction. In cancer cells with wild-type TP53, MDM2 can be overexpressed, leading to the inhibition and degradation of the p53 tumor suppressor protein. This compound works by preventing MDM2 from binding to p53, thereby stabilizing p53 and reactivating its tumor-suppressive functions, which include cell cycle arrest and apoptosis.

Q2: In which type of cancer cell lines is this compound expected to be most effective?

A2: this compound is most effective in cancer cell lines that have a wild-type (WT) TP53 gene and exhibit an overexpression of MDM2. Its efficacy is significantly reduced in cell lines with mutated or deleted TP53. For example, idasanutlin, the active form of this compound, is inactive in SAOS-2 cells which lack the p53 protein.

Q3: What are the common off-target effects associated with MDM2 inhibitors like this compound?

A3: While specific off-target effects for this compound are not extensively documented in publicly available literature, MDM2 inhibitors as a class can have on-target toxicities in normal tissues. Since MDM2 is important for regulating p53 in healthy cells, inhibition of MDM2 can lead to hematological toxicities such as thrombocytopenia (low platelets) and neutropenia (low neutrophils). Careful dose-response studies are crucial to minimize these effects.

Q4: What are the known mechanisms of resistance to idasanutlin, the active form of this compound?

A4: Prolonged treatment with idasanutlin can lead to the development of resistance. Known mechanisms include:

  • Acquired TP53 mutations: Long-term exposure to the drug can select for or induce mutations in the TP53 gene, rendering the drug ineffective.

  • Activation of alternative signaling pathways: Resistance can be mediated by the activation of pathways such as NF-κB and ERK1/2.

  • Upregulation of other proteins: Increased expression of proteins like Insulin-like Growth Factor Binding Protein 1 (IGFBP1) has been observed in idasanutlin-resistant cells.[1]

Troubleshooting Guide

Unexpected Result 1: Reduced or No Efficacy in TP53-WT Cell Lines
Potential Cause Troubleshooting Steps
Incorrect TP53 Status Verify the TP53 status of your cell line using sequencing or a functional assay. Cell line identity might be incorrect or the passage number could be too high, leading to genetic drift.
Drug Inactivity Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.
Suboptimal Drug Concentration or Treatment Duration Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.
Cell Culture Conditions Ensure that cell culture conditions (e.g., media, serum, confluency) are optimal and consistent across experiments.
Resistance Development If using a cell line with a history of prolonged exposure to MDM2 inhibitors, consider that it may have developed resistance.[1]
Unexpected Result 2: Discrepancies in p53 Pathway Activation
Potential Cause Troubleshooting Steps
Antibody Issues (Western Blot) Validate the specificity of your primary antibodies for p53, MDM2, and p21. Use positive and negative controls.
Timing of Analysis The peak of p53 pathway activation after this compound treatment can be transient. A time-course experiment (e.g., 3, 6, 12, 24 hours) is recommended to capture the maximal response.[2]
Low Protein Expression Ensure you are loading sufficient protein onto your gel. Use a positive control cell line known to express high levels of p53.
Inefficient Nuclear Translocation Although this compound should promote p53 stabilization and nuclear accumulation, issues with cellular transport mechanisms could be a factor. Verify p53 localization using immunofluorescence.

Data Presentation

Table 1: In Vitro Efficacy of Idasanutlin (Active Form of this compound) in Various Cancer Cell Lines

Cell LineCancer TypeTP53 StatusIC50 (µM)
SJSA-1OsteosarcomaWT0.01
HCT116Colon CancerWT0.01
MDA-MB-231Breast CancerMutant2.00 - 7.62
MDA-MB-468Breast CancerMutant2.00 - 7.62
MCF-10ANon-malignant BreastWTSignificantly higher than TNBC cells

IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for p53 Pathway Activation
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

RG7775_Signaling_Pathway This compound This compound (Prodrug) Idasanutlin Idasanutlin (Active Drug) This compound->Idasanutlin Metabolism MDM2 MDM2 Idasanutlin->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits & Degrades p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture 1. Cell Culture (TP53-WT Cancer Cells) Treatment 2. This compound Treatment (Dose-Response) CellCulture->Treatment Viability 3. Cell Viability Assay (MTT/CellTiter-Glo) Treatment->Viability WesternBlot 4. Western Blot (p53, p21, MDM2) Treatment->WesternBlot Xenograft 5. Xenograft Model (Tumor Implantation) WesternBlot->Xenograft InVivoTreatment 6. In Vivo this compound Dosing Xenograft->InVivoTreatment TumorMeasurement 7. Tumor Volume Measurement InVivoTreatment->TumorMeasurement PD_Analysis 8. Pharmacodynamic Analysis (Tumor Lysates) TumorMeasurement->PD_Analysis Troubleshooting_Tree Start Unexpected Cell Viability Result CheckTP53 Is the cell line TP53 wild-type? Start->CheckTP53 CheckDrug Is the drug active and at the correct concentration? CheckTP53->CheckDrug Yes Result_Mutant Result: this compound is ineffective in TP53-mutant cells. Use a TP53-WT line. CheckTP53->Result_Mutant No CheckAssay Are the assay conditions optimal? CheckDrug->CheckAssay Yes Result_DrugIssue Result: Re-evaluate drug stability, storage, and perform a new dose-response. CheckDrug->Result_DrugIssue No CheckResistance Could the cells be resistant? CheckAssay->CheckResistance Yes Result_AssayIssue Result: Optimize cell density, incubation time, and reagent concentrations. CheckAssay->Result_AssayIssue No Result_Resistance Result: Test for resistance markers (e.g., NF-kB activation). CheckResistance->Result_Resistance Yes Result_OK If all checks pass, consider alternative biological mechanisms. CheckResistance->Result_OK No

References

Technical Support Center: RG7775 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RG7775 in in vivo experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as RO6839921) is a pegylated intravenous (IV) prodrug of idasanutlin.[1] Idasanutlin is a small molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, idasanutlin prevents the degradation of the tumor suppressor protein p53. This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1]

Q2: Why was an intravenous prodrug of idasanutlin developed?

A2: The intravenous prodrug this compound was developed to improve upon the oral formulation of idasanutlin. Specifically, it was designed to reduce the variability in drug exposure and to mitigate the dose-limiting gastrointestinal toxicity that was observed with oral administration.[1]

Q3: What is the pharmacokinetic profile of this compound in vivo?

A3: Following intravenous administration, this compound is rapidly converted to its active form, idasanutlin, by plasma esterases. In preclinical mouse models of neuroblastoma, peak plasma levels of idasanutlin are observed approximately 1 hour after treatment. The maximal activation of the p53 pathway is typically seen between 3 to 6 hours post-administration.[1][2][3][4]

Q4: In which preclinical models has this compound shown efficacy?

A4: this compound has demonstrated significant anti-tumor activity in preclinical orthotopic xenograft models of neuroblastoma with wild-type TP53. It has been shown to inhibit tumor growth and increase survival, both as a single agent and in combination with other chemotherapeutic agents like temozolomide.[1][2][3][4]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Precipitation of this compound in solution Improper solvent or storage conditions.This compound is a pegylated prodrug and should be soluble in aqueous solutions. However, the exact formulation vehicle used in preclinical studies is not publicly available. It is recommended to use a common vehicle for intravenous injection in mice, such as sterile saline or a buffered solution (e.g., PBS). Prepare the solution fresh for each experiment and avoid repeated freeze-thaw cycles. If solubility issues persist, consider a formulation study with a small amount of a biocompatible co-solvent.
Inconsistent tumor growth inhibition Variability in drug administration, tumor model heterogeneity, or animal health.Ensure consistent and accurate intravenous injection technique. Use a validated and well-characterized tumor model. Monitor the health of the animals closely, as underlying health issues can affect treatment response.
Adverse effects in animals (e.g., weight loss, lethargy) Dose-limiting toxicities of MDM2 inhibitors.The primary dose-limiting toxicities of MDM2 inhibitors are often hematological (e.g., thrombocytopenia) and gastrointestinal.[5] While this compound was designed to reduce GI toxicity, it's crucial to monitor for any adverse effects. If significant toxicity is observed, consider reducing the dose or adjusting the treatment schedule.
Lack of efficacy in a specific cancer model The cancer model may have a mutated or non-functional p53 pathway.The efficacy of this compound is dependent on a functional p53 pathway. Confirm the TP53 status of your cancer model. This compound is not expected to be effective in tumors with mutant or null TP53.
Development of resistance to this compound Acquired mutations in the p53 pathway.Prolonged treatment with MDM2 inhibitors can lead to the selection of cancer cells with acquired p53 mutations, leading to resistance. Consider combination therapies to overcome or delay the onset of resistance.

Quantitative Data

Table 1: In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models

Tumor ModelTreatment GroupDose and ScheduleOutcomeReference
SHSY5Y-Luc OrthotopicVehicle Control--[3][6]
This compound100 mg/kg (idasanutlin equivalent), IV, daily for 5 daysSignificant tumor growth inhibition[3][6]
Temozolomide34 mg/kg, oral, daily for 5 daysTumor growth inhibition[3][6]
This compound + TemozolomideAs aboveGreater tumor growth inhibition and increased survival compared to single agents[3][6]
NB1691-Luc OrthotopicVehicle Control--[3][6]
This compound100 mg/kg (idasanutlin equivalent), IV, daily for 5 daysSignificant tumor growth inhibition[3][6]
Temozolomide34 mg/kg, oral, daily for 5 daysTumor growth inhibition[3][6]
This compound + TemozolomideAs aboveGreater tumor growth inhibition and increased survival compared to single agents[3][6]

Table 2: Pharmacokinetic Parameters of Active Idasanutlin after this compound Administration

Animal ModelDose of this compound (idasanutlin equivalent)Time to Peak Plasma Concentration (Tmax)Key FindingReference
SHSY5Y-Luc Orthotopic Mice100 mg/kg, single IV dose~1 hourMaximal p53 pathway activation observed at 3-6 hours post-dose[2][3][6]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Xenograft Model

1. Materials:

  • This compound (RO6839921)
  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline or Phosphate Buffered Saline)
  • Sterile syringes and needles (e.g., 27-30 gauge)
  • Animal restrainer for intravenous injection
  • Heat lamp or warming pad (optional)

2. Procedure:

Visualizations

RG7775_Signaling_Pathway This compound Signaling Pathway This compound This compound (Prodrug) Idasanutlin Idasanutlin (Active Drug) This compound->Idasanutlin Plasma Esterases MDM2 MDM2 Idasanutlin->MDM2 Inhibition p53 p53 MDM2->p53 Inhibition (Degradation) p21 p21 p53->p21 Activation GADD45 GADD45 p53->GADD45 Activation BAX BAX p53->BAX Activation PUMA PUMA p53->PUMA Activation CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p21->CellCycleArrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis

Caption: this compound is converted to idasanutlin, which inhibits MDM2, leading to p53 activation and downstream anti-tumor effects.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis Formulation Prepare this compound Solution Dosing Administer this compound (IV) Formulation->Dosing Animal_Prep Prepare Animals (Tumor Implantation) Animal_Prep->Dosing Monitoring Monitor Animal Health Dosing->Monitoring PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Dosing->PK_PD_Analysis Tumor_Measurement Measure Tumor Volume Monitoring->Tumor_Measurement Survival_Analysis Monitor Survival Tumor_Measurement->Survival_Analysis

Caption: A general workflow for conducting an in vivo efficacy study with this compound, from preparation to data analysis.

References

Dealing with variability in RG7775 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental outcomes with RG7775.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as RO6839921, is an intravenous prodrug of idasanutlin (RG7388). It is an MDM2 (murine double minute 2) antagonist. In cancer cells with wild-type TP53, MDM2 binds to the p53 tumor suppressor protein, targeting it for degradation. This compound is designed to inhibit this interaction. By blocking MDM2, this compound leads to the stabilization and activation of p53. This, in turn, can result in cell cycle arrest, apoptosis (programmed cell death), and tumor growth inhibition in TP53 wild-type cancer cells.[1][2]

Q2: Why was an intravenous prodrug (this compound) developed for the oral compound idasanutlin (RG7388)?

The intravenous formulation, this compound, was developed to reduce the variability in drug exposure observed with the oral administration of idasanutlin. This allows for more consistent plasma concentrations, which can be crucial for reducing variability in both preclinical and clinical experimental outcomes.

Q3: What are the key downstream markers to confirm p53 pathway activation after this compound treatment?

Activation of the p53 pathway can be confirmed by measuring the increased expression of its downstream target genes. Key protein markers to assess by Western blot are p53 itself (which will be stabilized), p21 (a cell cycle inhibitor), and MDM2 (which is in a negative feedback loop with p53). Another common pharmacodynamic marker is the secreted protein MIC-1 (also known as GDF15), which can be measured by ELISA.

Q4: What are some common sources of variability in in vitro experiments with this compound?

  • Cell Line Integrity: Ensure that the cell lines used are validated to be TP53 wild-type. Genetic drift in cell lines over multiple passages can alter their response to MDM2 inhibitors.

  • Compound Stability and Handling: this compound and its active form, idasanutlin, are small molecules that should be stored correctly and protected from degradation. Prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Variations in cell density, serum concentration, and passage number can all impact the cellular response to treatment. Standardize these parameters across all experiments.

  • Prolonged Treatment: Long-term exposure to MDM2 inhibitors can lead to the selection of p53-mutated, drug-resistant cells, which will no longer respond to this compound.

Q5: What can cause inconsistent results in in vivo studies with this compound?

  • Pharmacokinetics: Although this compound is designed to have less variable exposure than oral idasanutlin, factors such as animal health, metabolism, and clearance can still contribute to differences in drug levels between animals.

  • Tumor Heterogeneity: In vivo tumors are often more heterogeneous than in vitro cell cultures. This can lead to variable responses to treatment.

  • Off-Target Effects: At higher concentrations, there may be off-target effects that can contribute to variability in tumor response and toxicity.

Troubleshooting Guides

In Vitro Assay Variability
IssuePotential CauseTroubleshooting Steps
High variability in cell viability (IC50) assays Inconsistent cell seeding density.Use a cell counter to ensure consistent cell numbers are plated in each well.
Cell line has low TP53 wild-type population.Perform TP53 sequencing on the cell line to confirm its status.
Compound degradation.Prepare fresh serial dilutions of the compound for each experiment from a new stock vial.
Inconsistent p53 pathway activation (Western blot) Suboptimal antibody concentrations.Titrate primary and secondary antibody concentrations to find the optimal dilution.
Low protein loading.Ensure at least 20-30 µg of protein is loaded per lane for whole-cell lysates.[3]
Issues with protein transfer to the membrane.Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm efficient transfer.[4]
Variable MIC-1 (GDF15) ELISA results Inconsistent sample collection and handling.Standardize the time points for collecting cell culture supernatant and store samples at -80°C until the assay is performed.
Issues with the standard curve.Ensure proper preparation of the standard curve and that the R-squared value is >0.99.
Quantitative Data Summary

Table 1: Idasanutlin (active form of this compound) IC50 Values in TP53 Wild-Type Cancer Cell Lines

Cell LineAssay TypeIC50 (µM)Reference
SJSA-1 (Osteosarcoma)MTT Assay0.01[5]
HCT116 (Colon Cancer)MTT Assay0.01[5]
MCF-7 (Breast Cancer)Not specified>1000 (at 72h)[6]

Note: IC50 values can vary depending on the specific assay conditions and incubation times.

Table 2: Recommended Timelines for Assessing p53 Pathway Activation

AssayAnalyteRecommended Time PointNotes
Western Blotp53, p21, MDM26 - 24 hoursTime-course experiments are recommended to determine the peak response in your specific cell line.
ELISAMIC-1 (GDF15)24 - 48 hoursMIC-1 is a secreted protein, so accumulation in the media is measured over time.

Experimental Protocols

Western Blot for p53 Pathway Activation

This protocol outlines the steps to detect p53, p21, and MDM2 protein levels in cell lysates following treatment with this compound.

1. Cell Lysis a. Plate TP53 wild-type cells and treat with the desired concentrations of this compound for 6 to 24 hours. Include a vehicle control (e.g., DMSO). b. Aspirate the media and wash the cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3] d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[3] c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Troubleshooting: Confirm successful transfer by staining the membrane with Ponceau S.[4]

3. Immunoblotting a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[4] b. Incubate the membrane with primary antibodies against p53, p21, and MDM2 (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

4. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

p53_pathway This compound This compound (Idasanutlin) MDM2 MDM2 This compound->MDM2 inhibits p53 p53 MDM2->p53 degrades p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture 1. Culture TP53 wt cells Treatment 2. Treat with this compound CellCulture->Treatment Viability 3a. Cell Viability Assay (IC50) Treatment->Viability LysatePrep 3b. Prepare Cell Lysates Treatment->LysatePrep ELISA 3c. Collect Supernatant for ELISA (MIC-1) Treatment->ELISA WesternBlot 4. Western Blot (p53, p21, MDM2) LysatePrep->WesternBlot AnimalModel 1. Establish Tumor Xenografts InVivoTreatment 2. Administer this compound (IV) AnimalModel->InVivoTreatment TumorMeasurement 3. Monitor Tumor Volume InVivoTreatment->TumorMeasurement PD_Analysis 4. Pharmacodynamic Analysis TumorMeasurement->PD_Analysis western_blot_troubleshooting Start Variable Western Blot Results? NoSignal No or Weak Signal? Start->NoSignal HighBackground High Background? NoSignal->HighBackground No CheckTransfer Check Protein Transfer (Ponceau S stain) NoSignal->CheckTransfer Yes NonSpecificBands Non-Specific Bands? HighBackground->NonSpecificBands No OptimizeBlocking Optimize Blocking (time, agent) HighBackground->OptimizeBlocking Yes CheckAntibodySpec Verify Antibody Specificity NonSpecificBands->CheckAntibodySpec Yes IncreaseProtein Increase Protein Load (20-30 µg) CheckTransfer->IncreaseProtein Transfer OK OptimizeAntibody Optimize Antibody Concentration IncreaseProtein->OptimizeAntibody IncreaseWashes Increase Wash Steps OptimizeBlocking->IncreaseWashes ReduceAntibody Reduce Antibody Concentration IncreaseWashes->ReduceAntibody OptimizeProteinLoad Optimize Protein Load CheckAntibodySpec->OptimizeProteinLoad UseFreshLysisBuffer Use Fresh Lysis Buffer with Inhibitors OptimizeProteinLoad->UseFreshLysisBuffer

References

Validation & Comparative

Second-Generation MDM2 Inhibitor RG7775 Demonstrates Superior Efficacy Over First-Generation Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – RG7775, a second-generation MDM2 inhibitor, shows significantly enhanced potency and anti-tumor activity in preclinical studies compared to first-generation inhibitors such as nutlin-3a and RG7112. This comprehensive guide provides a detailed comparison of the efficacy of this compound and its predecessors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound is the prodrug of idasanutlin (RG7388), which is designed to block the interaction between MDM2 and the tumor suppressor protein p53. In cancer cells with wild-type p53, this inhibition leads to p53 stabilization, cell cycle arrest, and apoptosis. First-generation MDM2 inhibitors validated this therapeutic approach, but second-generation compounds like idasanutlin were developed to improve upon the potency and pharmacokinetic properties of the earlier molecules.[1]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for idasanutlin (the active form of this compound), nutlin-3a, and RG7112 in various cancer cell lines. Lower values indicate greater potency.

Table 1: IC50 Values of MDM2 Inhibitors in Human Cancer Cell Lines

Cell LineCancer Typep53 StatusIdasanutlin (RG7388) IC50 (µM)Nutlin-3a IC50 (µM)RG7112 IC50 (µM)
HCT116Colon CancerWild-type4.15 ± 0.31[2]28.03 ± 6.66[2]0.5[3][4]
SJSA-1OsteosarcomaWild-type-~0.6 (induces ~60% apoptosis)[5]0.3[4]
RKOColon CancerWild-type--0.4[4]
MDA-MB-231Triple-Negative Breast CancerMutant2.00 ± 0.17[2]22.13 ± 0.85[2]-
MDA-MB-436Triple-Negative Breast CancerMutant7.62 ± 1.52[2]27.69 ± 3.48[2]-
MDA-MB-468Triple-Negative Breast CancerMutant5.51 ± 0.25[2]21.77 ± 4.27[2]-
HCT116 p53-/-Colon CancerNull5.20 ± 0.25[2]30.59 ± 4.86[2]-
MDA-MB-435MelanomaMutant--9.9[3]
SW480Colon CancerMutant-->10[1]

Table 2: GI50 Values of Idasanutlin (RG7388) in Neuroblastoma Cell Lines

Cell LineGI50
SHSY5Y-Luc0.29 µM ± 0.03
NB1691-Luc0.16 µM ± 0.01

Data for SHSY5Y-Luc and NB1691-Luc cells from a study on the in vivo efficacy of this compound.[6]

The data clearly indicates that idasanutlin is significantly more potent than nutlin-3a in cell lines with both wild-type and mutant p53.[2] Compared to RG7112, idasanutlin demonstrates comparable or superior potency in various cancer cell lines.

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound and first-generation MDM2 inhibitors.

This compound (RO6839921): In orthotopic neuroblastoma models using SHSY5Y-Luc and NB1691-Luc cells, the intravenous prodrug of idasanutlin, RO6839921 (this compound), in combination with temozolomide, led to greater tumor growth inhibition and increased survival compared to the vehicle control.[6][7][8][9]

Nutlin-3a: In a xenograft model of diffuse large B-cell lymphoma (DoHH2 cells), daily treatment with nutlin-3a for two weeks resulted in a significant reduction in tumor volume. The average tumor volume in the nutlin-3a treated group was 107.5 mm³, compared to 1965.5 mm³ in the control group.[10]

RG7112: In a human osteosarcoma xenograft model (SJSA-1), daily oral administration of RG7112 at 50 mg/kg resulted in 74% tumor growth inhibition, with tumor regression observed at a 100 mg/kg dose.[9]

While direct comparative in vivo studies are limited, the available data suggests that second-generation inhibitors like this compound are being actively investigated in combination therapies, highlighting their potential for enhanced clinical benefit.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the MDM2-p53 signaling pathway and a general workflow for evaluating MDM2 inhibitors.

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_inhibition MDM2 Inhibition cluster_outcomes Cellular Outcomes Cellular Stress Cellular Stress p53 p53 (Tumor Suppressor) Cellular Stress->p53 activates This compound This compound / Idasanutlin MDM2 MDM2 (E3 Ubiquitin Ligase) This compound->MDM2 inhibits FirstGen First-Gen Inhibitors (Nutlin-3a, RG7112) FirstGen->MDM2 inhibits p53->MDM2 induces expression (negative feedback) CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 promotes degradation

Caption: The MDM2-p53 signaling pathway and points of intervention by MDM2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Cancer Cell Lines (p53 wild-type) Treatment Treat with MDM2 Inhibitors CellLines->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay WesternBlot Western Blot (p53, MDM2, p21) Treatment->WesternBlot Xenograft Establish Xenograft Tumor Model ViabilityAssay->Xenograft Promising candidates DrugAdmin Administer MDM2 Inhibitors Xenograft->DrugAdmin TumorMeasurement Measure Tumor Volume DrugAdmin->TumorMeasurement SurvivalAnalysis Analyze Survival TumorMeasurement->SurvivalAnalysis

References

A Preclinical Head-to-Head: Unpacking the Performance of RG7775 and Idasanutlin (RG7388)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, the reactivation of the p53 tumor suppressor pathway stands as a pivotal strategy. This guide provides a detailed preclinical comparison of two closely related MDM2 inhibitors: RG7775 (also known as RO6839921) and its active counterpart, idasanutlin (RG7388). Developed to circumvent the limitations of oral administration, this compound is an intravenous prodrug of idasanutlin, designed for improved pharmacokinetic properties and tolerability.

This document synthesizes key preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of these compounds. We will delve into their mechanism of action, comparative efficacy in preclinical models, and the detailed experimental protocols that underpin these findings.

Mechanism of Action: Restoring p53 Function

Both this compound and idasanutlin function as potent and selective inhibitors of the MDM2-p53 interaction.[1] In many cancers with wild-type p53, the MDM2 protein is overexpressed, leading to the degradation of p53 and thereby crippling its tumor-suppressing functions. Idasanutlin binds to MDM2, preventing it from targeting p53 for degradation.[2][3] This restores p53's ability to induce cell cycle arrest and apoptosis in cancer cells.[1][4] this compound, being a prodrug, is rapidly converted to idasanutlin in the body, initiating the same downstream effects.[4][5]

cluster_0 Normal Cell (Low MDM2) cluster_1 Cancer Cell (High MDM2) cluster_2 Treated Cancer Cell p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Binding & Degradation p53_normal->Tumor Suppression p53_cancer p53 MDM2_cancer MDM2 (overexpressed) p53_cancer->MDM2_cancer Increased Binding & Degradation This compound This compound (IV Prodrug) Idasanutlin Idasanutlin (Active Drug) This compound->Idasanutlin Metabolism MDM2_treated MDM2 Idasanutlin->MDM2_treated Inhibition p53_treated p53 (stabilized) MDM2_treated->p53_treated Binding Blocked Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis p53_treated->Cell Cycle Arrest & Apoptosis

Figure 1: Mechanism of action of this compound and idasanutlin.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, focusing on the in vitro potency of idasanutlin and the in vivo pharmacokinetics and efficacy of this compound.

Table 1: In Vitro Activity of Idasanutlin

Cell LineCancer TypeParameterValueReference
SJSA-1OsteosarcomaIC500.01 µM[1]
HCT116Colon CancerIC500.01 µM[1]
SJSA-1OsteosarcomaIC50 (1h EdU)0.045 µM[1]
SHSY5Y-LucNeuroblastomaGI50 (72h)41 nM[4]
NB1691-LucNeuroblastomaGI50 (72h)Not specified[4]

Table 2: In Vivo Pharmacokinetics of this compound (equivalent to 100 mg/kg idasanutlin) in SHSY5Y-Luc Tumor-Bearing Mice

CompartmentTime to Peak Concentration (Tmax)Peak Concentration (Cmax)Half-life (t1/2)Reference
Plasma1 hour133 ± 7 µg/mL3.2 ± 0.5 hours[4]
Tumor3 hours18.2 ± 2.3 µg/mLNot specified[4]

Table 3: In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models

ModelTreatmentOutcomeReference
SHSY5Y-LucThis compound + TemozolomideGreater tumor growth inhibition and increased survival compared to vehicle control[4][6]
NB1691-LucThis compound + TemozolomideGreater tumor growth inhibition and increased survival compared to vehicle control[4][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound and idasanutlin.

In Vitro Cell Proliferation Assay (GI50 Determination)
  • Cell Lines: SHSY5Y-Luc and NB1691-Luc neuroblastoma cells.[4]

  • Method: The 72-hour Growth Inhibition 50 (GI50) concentrations for idasanutlin were determined.[4] Specific assay details (e.g., MTT, SRB) were not provided in the referenced abstract. A general protocol for such an assay is as follows:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of idasanutlin.

    • After 72 hours of incubation, a viability reagent (e.g., MTT, CellTiter-Glo) is added.

    • The absorbance or luminescence is measured to determine the percentage of cell growth inhibition relative to untreated controls.

    • GI50 values are calculated using a non-linear regression analysis.

In Vivo Xenograft Studies
  • Animal Models: Mice bearing orthotopic xenografts of TP53 wild-type SHSY5Y-Luc and NB1691-Luc neuroblastoma cells.[4][6]

  • Treatment: this compound was administered intravenously.[4] In combination studies, temozolomide was also administered.[4]

  • Efficacy Endpoints: Tumor growth was monitored, likely via bioluminescence imaging for luciferase-tagged cells, and survival was recorded.[4]

Pharmacokinetic Analysis
  • Sample Collection: Plasma and tumor samples were collected from SHSY5Y-Luc tumor-bearing mice at various time points (15 min, 30 min, 1h, 3h, 6h, and 24h) after a single intravenous dose of this compound.[4]

  • Analytical Method: The concentration of the active compound, idasanutlin, was measured using liquid chromatography-mass spectrometry (LC-MS).[2][4]

  • Pharmacodynamic Analysis: Activation of the p53 pathway was assessed by measuring levels of p53, p21, and MDM2 in tumor tissues via Western blot and MIC-1 levels in plasma and tumors using ELISA.[2]

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cell_culture Neuroblastoma Cell Lines (SHSY5Y-Luc, NB1691-Luc) treatment_vitro Idasanutlin Treatment (Varying Concentrations) cell_culture->treatment_vitro assay 72h Growth Inhibition Assay treatment_vitro->assay gi50 GI50 Determination assay->gi50 animal_model Orthotopic Neuroblastoma Xenograft Mice treatment_vivo IV Administration of this compound (± Temozolomide) animal_model->treatment_vivo monitoring Tumor Growth & Survival Monitoring treatment_vivo->monitoring pk_pd Pharmacokinetic & Pharmacodynamic Analysis treatment_vivo->pk_pd

Figure 2: Experimental workflow for preclinical evaluation.

Conclusion

The preclinical data demonstrates that this compound successfully delivers the active MDM2 inhibitor, idasanutlin, via intravenous administration, leading to favorable pharmacokinetic and pharmacodynamic profiles. The development of an intravenous formulation addresses potential issues of variable exposure and gastrointestinal toxicity associated with oral idasanutlin.[4] In neuroblastoma models, this compound, particularly in combination with temozolomide, showed significant anti-tumor activity.[4][6] These findings support the continued clinical development of idasanutlin-based therapies for p53 wild-type cancers. Further head-to-head preclinical studies directly comparing the efficacy and toxicity of equimolar doses of this compound and oral idasanutlin would be valuable to fully elucidate the advantages of the intravenous prodrug formulation.

References

Validating RG7775 as a Target for Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

RG7775 (RO6839921), an intravenous prodrug of the MDM2 antagonist idasanutlin (RG7388), has been investigated as a potential therapeutic agent for cancers harboring a wild-type TP53 gene, such as neuroblastoma. This guide provides a comprehensive comparison of this compound with alternative therapeutic strategies, supported by preclinical and clinical data, to critically evaluate its validity as a cancer therapy target.

Mechanism of Action: The MDM2-p53 Axis

In many cancers with a functional TP53 gene, the tumor suppressor protein p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby preventing it from carrying out its functions of inducing cell cycle arrest, apoptosis, and DNA repair.

This compound is designed to disrupt this interaction. As a prodrug, this compound is converted in the body to its active form, idasanutlin. Idasanutlin binds to MDM2 at the p53-binding pocket, preventing MDM2 from interacting with and degrading p53. This leads to the stabilization and accumulation of p53, which can then activate its downstream target genes to induce anti-tumor effects.

RG7775_Mechanism_of_Action cluster_pathway MDM2-p53 Signaling Pathway This compound This compound (prodrug) Idasanutlin Idasanutlin (active drug) This compound->Idasanutlin Conversion MDM2 MDM2 Idasanutlin->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits (Degradation) p21 p21 p53->p21 Activates BAX_PUMA BAX, PUMA p53->BAX_PUMA Activates Degradation Ubiquitination & Degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX_PUMA->Apoptosis

Figure 1: this compound Mechanism of Action

Preclinical Efficacy of this compound and Idasanutlin

Preclinical studies in neuroblastoma models have demonstrated the anti-tumor activity of this compound and its active form, idasanutlin, both as a monotherapy and in combination with other agents.

Monotherapy

In an orthotopic neuroblastoma xenograft model, treatment with idasanutlin as a single agent resulted in a significant reduction in tumor weight compared to the vehicle control.[1]

Combination Therapy

The combination of this compound with the alkylating agent temozolomide showed greater tumor growth inhibition and increased survival in mice with TP53 wild-type neuroblastoma compared to either agent alone.[2] Similarly, combining idasanutlin with the BCL-2 inhibitor venetoclax led to a synergistic anti-tumor effect, with a more pronounced induction of apoptosis.[1]

Treatment GroupNeuroblastoma ModelEfficacy MetricResultReference
IdasanutlinOrthotopic XenograftAverage Tumor Weight0.95 g[1]
Vehicle ControlOrthotopic XenograftAverage Tumor Weight1.98 g[1]
This compound + TemozolomideOrthotopic XenograftTumor Growth InhibitionGreater than either agent alone[2]
Idasanutlin + VenetoclaxOrthotopic XenograftAverage Tumor Weight0.35 g[1]

Table 1: Preclinical Efficacy of this compound/Idasanutlin in Neuroblastoma Models

Clinical Evaluation and Discontinuation

Despite promising preclinical data, the clinical development of this compound was discontinued. A phase 1 study in patients with advanced solid tumors concluded that RO6839921 (this compound) did not show a sufficient improvement in the biologic or safety profile compared with oral idasanutlin to support its continued development.[3]

Furthermore, a phase I clinical trial of idasanutlin in children with relapsed or refractory solid tumors, including neuroblastoma, reported disappointing efficacy. As a monotherapy, no objective responses were observed. In combination with chemotherapy or venetoclax, only one of nine children with neuroblastoma showed a response.[4] The study was terminated early due to the lack of efficacy and the occurrence of significant side effects.[4]

Comparison with Alternative Therapies for High-Risk Neuroblastoma

The therapeutic landscape for high-risk neuroblastoma includes a variety of treatment modalities. Here, we compare the preclinical and clinical data of this compound/idasanutlin with two key targeted therapies: dinutuximab (an anti-GD2 monoclonal antibody) and lorlatinib (an ALK inhibitor).

TherapyTarget/MechanismPreclinical Efficacy (Neuroblastoma)Clinical Efficacy (High-Risk Neuroblastoma)Reference
This compound/Idasanutlin MDM2-p53 Interaction Significant tumor growth inhibition as monotherapy and in combination. [1][2]Limited efficacy; no objective responses as monotherapy in a pediatric Phase I trial. [4]
DinutuximabGD2 on neuroblastoma cellsInduces antibody-dependent cell-mediated cytotoxicity.[5]Improved event-free and overall survival in combination with standard therapy.
LorlatinibALKInduces complete tumor regression in preclinical models, including those resistant to other ALK inhibitors.[2]Objective response rates of 30-67% in relapsed/refractory ALK-driven neuroblastoma.[2]

Table 2: Comparison of this compound/Idasanutlin with Alternative Targeted Therapies in Neuroblastoma

Experimental Protocols

Orthotopic Neuroblastoma Xenograft Model

The following is a general protocol for establishing an orthotopic neuroblastoma xenograft model, similar to that used in the preclinical evaluation of idasanutlin.[1]

Orthotopic_Xenograft_Workflow cluster_workflow Orthotopic Neuroblastoma Xenograft Workflow CellCulture 1. Culture Neuroblastoma Cell Line (e.g., SH-SY5Y) CellHarvest 2. Harvest and Prepare Cell Suspension CellCulture->CellHarvest Injection 4. Inject Cells into Adrenal Gland CellHarvest->Injection Anesthesia 3. Anesthetize Immunocompromised Mouse Anesthesia->Injection Monitoring 5. Monitor Tumor Growth (e.g., Bioluminescence Imaging) Injection->Monitoring Treatment 6. Administer Treatment (e.g., this compound, Vehicle) Monitoring->Treatment Endpoint 7. Endpoint Analysis (Tumor Weight, Survival) Treatment->Endpoint

Figure 2: Orthotopic Xenograft Workflow

Detailed Steps:

  • Cell Culture: Human neuroblastoma cell lines (e.g., SH-SY5Y) are cultured in appropriate media and conditions.

  • Cell Preparation: Cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS) at a specific concentration.

  • Animal Preparation: Immunocompromised mice (e.g., nude mice) are anesthetized.

  • Injection: A small incision is made to expose the adrenal gland, and the neuroblastoma cell suspension is injected directly into the gland.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively, for example, using bioluminescence imaging if the cells are luciferase-tagged.

  • Treatment Administration: Once tumors are established, mice are randomized into treatment groups and receive the investigational drug (e.g., this compound) or a vehicle control according to the study protocol.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Survival of the animals is also monitored.

Western Blot for p53 Pathway Activation

To assess the activation of the p53 pathway, Western blotting can be performed to measure the levels of p53 and its downstream targets like p21.

Brief Protocol:

  • Protein Extraction: Tumor tissue or cultured cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

Logical Relationship with Alternatives

The choice of therapy for high-risk neuroblastoma is complex and depends on several factors, including the genetic characteristics of the tumor. This compound, as an MDM2 antagonist, is only relevant for tumors with wild-type TP53.

Treatment_Decision_Tree cluster_decision Therapeutic Strategy for High-Risk Neuroblastoma Diagnosis High-Risk Neuroblastoma TP53_status TP53 Status? Diagnosis->TP53_status ALK_status ALK Alteration? Diagnosis->ALK_status GD2_expression High GD2 Expression? Diagnosis->GD2_expression MDM2_inhibitor Consider MDM2 Inhibitor (e.g., Idasanutlin - Investigational) TP53_status->MDM2_inhibitor Wild-type Chemotherapy Standard Chemotherapy TP53_status->Chemotherapy Mutant ALK_status->Chemotherapy Absent ALK_inhibitor ALK Inhibitor (e.g., Lorlatinib) ALK_status->ALK_inhibitor Present GD2_expression->Chemotherapy Low/Absent Anti_GD2 Anti-GD2 Therapy (e.g., Dinutuximab) GD2_expression->Anti_GD2 Yes

Figure 3: Logical Relationship of Therapeutic Options

Conclusion

This compound, through its active metabolite idasanutlin, showed considerable promise in preclinical studies by effectively targeting the MDM2-p53 interaction and inhibiting neuroblastoma growth. However, this preclinical potential did not translate into meaningful clinical efficacy in early-phase trials in pediatric patients. The lack of response and significant toxicity led to the discontinuation of its development.

In contrast, alternative targeted therapies such as the anti-GD2 antibody dinutuximab and the ALK inhibitor lorlatinib have demonstrated significant clinical benefit in specific subsets of high-risk neuroblastoma patients and have been integrated into standard treatment protocols.

While the MDM2-p53 pathway remains a theoretically attractive target in TP53 wild-type cancers, the clinical journey of this compound underscores the challenges of translating preclinical findings into successful therapies. Future research in this area may focus on developing next-generation MDM2 inhibitors with improved efficacy and safety profiles or identifying novel combination strategies that can overcome the resistance mechanisms observed with idasanutlin. For now, based on the available evidence, this compound is not a validated target for the treatment of neuroblastoma.

References

Comparative Analysis of RG7775: An MDM2 Antagonist in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in-vitro performance of RG7775, a next-generation MDM2 inhibitor, in various cancer cell lines. This guide provides a comparative analysis with other MDM2 antagonists and standard chemotherapies, supported by experimental data and detailed protocols.

This compound is an intravenous prodrug of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] By disrupting this interaction, this compound is designed to stabilize and activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type TP53. This guide offers a comparative overview of this compound's activity across different cancer cell lines, its mechanism of action, and its performance relative to other therapeutic agents.

Mechanism of Action: The p53 Pathway

In many cancers with wild-type TP53, the tumor-suppressive functions of the p53 protein are inhibited by its negative regulator, MDM2. This compound, through its active form idasanutlin, binds to MDM2 at the p53-binding pocket, thereby preventing the degradation of p53. This leads to the accumulation of p53, which can then transcriptionally activate its downstream target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis.

G cluster_0 Normal Cell State (p53 Inactive) cluster_1 This compound (Idasanutlin) Treatment (p53 Active) MDM2 MDM2 p53_inactive p53 MDM2->p53_inactive Ubiquitinates p53_inactive->MDM2 Binds to Proteasomal_Degradation Proteasomal Degradation p53_inactive->Proteasomal_Degradation Leads to This compound This compound (Idasanutlin) MDM2_inhibited MDM2 This compound->MDM2_inhibited Inhibits p53_active p53 (stabilized) p21 p21 p53_active->p21 Activates Apoptosis Apoptosis p53_active->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces G cluster_0 Cell Viability Assay Workflow cluster_1 Western Blot Workflow A Seed cells in 96-well plate B Add this compound/ Test Compounds A->B C Incubate for 72h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Add DMSO E->F G Read Absorbance (570 nm) F->G H Treat cells with This compound I Lyse cells and quantify protein H->I J SDS-PAGE and protein transfer I->J K Antibody Incubation J->K L Detection and Imaging K->L

References

Comparative Guide to p53 Activators: A Head-to-Head Analysis of RG7775 and Other Emerging Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of RG7775 and other key p53 activators in clinical development. This document summarizes quantitative data from various studies to facilitate a comparative analysis of these promising cancer therapeutics.

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] In response to cellular stress, such as DNA damage or oncogene activation, p53 can halt the cell cycle to allow for DNA repair or initiate programmed cell death (apoptosis), thereby eliminating potentially cancerous cells.[1][2] However, in many cancers, the p53 pathway is inactivated, often through the overexpression of its negative regulator, Mouse Double Minute 2 homolog (MDM2).[3][4] This has led to the development of a class of drugs known as p53 activators, which aim to restore the tumor-suppressing function of p53.[3][4]

This guide focuses on this compound, an intravenous prodrug of idasanutlin (RG7388), and compares its preclinical activity with other prominent MDM2-p53 interaction inhibitors: navtemadlin (AMG 232/KRT-232), siremadlin (HDM201), and alrizomadlin (APG-115). These small molecules are designed to block the interaction between MDM2 and p53, leading to p53 stabilization and the activation of downstream signaling pathways that culminate in cell cycle arrest and apoptosis.[3][4]

Mechanism of Action: Restoring p53 Function

The primary mechanism of action for this compound and the other compared p53 activators is the inhibition of the MDM2-p53 interaction.[3][5] In cancer cells with wild-type p53 where MDM2 is overexpressed, these inhibitors bind to MDM2 in the same pocket that p53 would normally occupy.[3][6][7] This competitive binding prevents MDM2 from targeting p53 for degradation, leading to an accumulation of p53 protein within the cell.[3][6] The stabilized p53 is then free to act as a transcription factor, activating genes such as CDKN1A (p21) and PUMA, which are critical for inducing cell cycle arrest and apoptosis, respectively.[8][9]

p53_Activation_Pathway p53 Activation by MDM2 Inhibitors cluster_stress Cellular Stress cluster_nucleus Nucleus DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates p21 p21 p53->p21 transcription PUMA PUMA p53->PUMA transcription MDM2 MDM2 MDM2->p53 degradation MDM2_inhibitor This compound & Other MDM2 Inhibitors MDM2_inhibitor->MDM2 inhibition CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Fig 1. p53 activation by MDM2 inhibitors.

In Vitro Performance: Potency Across Cancer Cell Lines

The in vitro potency of these p53 activators is typically measured by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cancer cell lines. Lower values indicate higher potency. The data presented below is a compilation from multiple preclinical studies.

CompoundCell LineCancer TypeIC50/EC50 (nM)Reference
Idasanutlin (RG7388) SJSA-1Osteosarcoma10[10]
HCT116Colorectal Cancer10[10]
MV4-11Acute Myeloid Leukemia55 (relative IC50)
MOLM-13Acute Myeloid Leukemia35 (relative IC50)
Navtemadlin (AMG 232) HCT116Colorectal Cancer10[11]
SJSA-1Osteosarcoma9.1[12]
B16-F10Melanoma1500[13]
YUMM 1.7Melanoma1600[13]
Siremadlin (HDM201) Nalm-6B-cell Leukemia≤ 146
Alrizomadlin (APG-115) Various Solid TumorsData not consistently reported in nM[14][15]

Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions across different studies.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of these p53 activators has been evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice. The efficacy is often measured by the degree of tumor growth inhibition (TGI).

CompoundXenograft ModelCancer TypeDosingTumor Growth InhibitionReference
This compound (Idasanutlin Prodrug) SHSY5Y-LucNeuroblastomaEquivalent to 100 mg/kg idasanutlinSignificant TGI[16]
NB1691-LucNeuroblastomaEquivalent to 100 mg/kg idasanutlinSignificant TGI[16]
Idasanutlin (RG7388) SJSA-1Osteosarcoma25 mg/kg, p.o.Tumor regression[10]
Navtemadlin (AMG 232) SJSA-1Osteosarcoma10, 25, 75 mg/kg, p.o.Dose-dependent TGI, complete regression at 75 mg/kg[11]
B16-F10Melanoma20 mg/kg, i.p.Significant reduction in tumor growth[17]
Siremadlin (HDM201) VariousMultiple CancersDaily low dose or single high doseTumor regression in 16 of 21 allograft models[18]
Alrizomadlin (APG-115) VariousSolid TumorsNot specifiedComplete and durable tumor regression in some models[14]

Experimental Protocols

To ensure transparency and reproducibility, the following are generalized protocols for key experiments cited in the preclinical evaluation of these p53 activators.

In Vitro Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with p53 activator (various concentrations) B->C D Incubate (e.g., 72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (e.g., 570 nm) G->H

Fig 2. MTT cell viability assay workflow.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the p53 activator or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

Western Blot for p53 Pathway Activation

This technique is used to detect the levels of specific proteins, such as p53 and its downstream target p21, to confirm pathway activation.

Protocol:

  • Cell Lysis: Cancer cells are treated with the p53 activator for a specified time, then harvested and lysed to extract total protein.[19][20]

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading onto the gel.[19][20]

  • Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[21]

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p53, anti-p21) overnight at 4°C.[19]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or with a digital imager.[22]

In Vivo Xenograft Tumor Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: A specific number of human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[23]

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[24]

  • Treatment: The mice are then treated with the p53 activator or a vehicle control, administered through a relevant route (e.g., oral gavage, intravenous injection) at a specified dose and schedule.[11][16]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition is a key endpoint.[11]

Conclusion

The preclinical data available for this compound and other MDM2-p53 inhibitors like navtemadlin and siremadlin demonstrate potent and selective activation of the p53 pathway, leading to significant anti-tumor activity in both in vitro and in vivo models of various cancers. While direct head-to-head comparative studies are limited, the compiled data in this guide provides a valuable resource for researchers to assess the relative strengths and potential applications of these emerging p53-targeted therapies. The choice of a particular p53 activator for further development will likely depend on its specific pharmacological properties, safety profile, and the genetic context of the cancer being targeted.

References

A Comparative Guide to the Anti-Tumor Activity of RG7775 in Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of RG7775 (the intravenous prodrug of idasanutlin), an MDM2 inhibitor, with other therapeutic strategies for neuroblastoma. The information is compiled from preclinical studies to support further research and development in this critical area of pediatric oncology.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the MDM2-p53 interaction. In cancer cells with wild-type p53, such as is the case in most neuroblastomas, MDM2 overexpression leads to the suppression of p53's tumor-suppressing functions. By binding to MDM2, this compound's active form, idasanutlin, prevents the degradation of p53, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis.

Below is a diagram illustrating the p53-MDM2 signaling pathway and the mechanism of action of this compound.

p53_MDM2_pathway p53-MDM2 Signaling Pathway and this compound Mechanism of Action cluster_nucleus Nucleus cluster_stress Cellular Stress p53 p53 MDM2 MDM2 p53->MDM2 Activates Transcription p21 p21 p53->p21 Activates BAX BAX p53->BAX Activates MDM2->p53 Inhibits & Targets for Degradation This compound This compound (Idasanutlin) This compound->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis DNA_Damage DNA Damage (e.g., Chemotherapy) DNA_Damage->p53 Stabilizes

Caption: p53-MDM2 pathway and this compound action.

Comparative In Vitro Anti-Tumor Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for idasanutlin (the active form of this compound) and the standard-of-care chemotherapy agent, temozolomide, in various neuroblastoma cell lines.

Cell LineDrugIC50 (µM)Citation
KCNRIdasanutlin0.030[1]
SJNB12Idasanutlin1.011[1]
KCNR (Venetoclax-Resistant)Idasanutlin0.020 (in the presence of venetoclax)[1]
SJNB12 (Venetoclax-Resistant)Idasanutlin0.052 (in the presence of venetoclax)[1]
NB-1691Temozolomide>1000[2]
SK-N-ASTemozolomide>1000[2]
CHLA-255Temozolomide<100[2]

Comparative In Vivo Anti-Tumor Activity

The tables below present data from in vivo studies in neuroblastoma xenograft models, comparing the efficacy of this compound/idasanutlin alone and in combination with other agents.

Table 1: Idasanutlin in Combination with Venetoclax in KCNR Xenograft Model [1][3]

Treatment GroupDosingAverage Change in Tumor Volume (%)
Vehicle Control-+512
Venetoclax100 mg/kg, daily+78
Idasanutlin25 mg/kg, daily+186
Venetoclax + Idasanutlin100 mg/kg + 25 mg/kg, daily-80

Table 2: Temozolomide in Combination with IFN-beta in NB-1691 Xenograft Model [2]

Treatment GroupDosingPercent Initial Tumor Volume (%)
Control-2,516 ± 680
TemozolomideNot specified1,272 ± 330
IFN-betaNot specified1,348 ± 220
IFN-beta + TemozolomideNot specified352 ± 110

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (CellTiter-Glo®)

The following diagram outlines the workflow for assessing cell viability.

cell_viability_workflow Cell Viability Assay Workflow A Seed neuroblastoma cells in 96-well plates B Treat with serial dilutions of This compound or comparator drugs A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Incubate for 10 minutes at room temperature D->E F Measure luminescence using a plate reader E->F G Calculate IC50 values F->G

Caption: Workflow for CellTiter-Glo® assay.

Protocol:

  • Neuroblastoma cells are seeded in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The following day, cells are treated with a serial dilution of the test compounds (e.g., idasanutlin, temozolomide).

  • After a 72-hour incubation period, the plates are equilibrated to room temperature.

  • A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.

  • The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.

  • The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence is recorded using a microplate reader.

  • The data is normalized to vehicle-treated controls and IC50 values are calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

The logical flow for differentiating cell populations in an Annexin V apoptosis assay is depicted below.

apoptosis_assay_logic Apoptosis Assay Logic Start Treated Cell Population AnnexinV Annexin V Staining Start->AnnexinV PI Propidium Iodide (PI) Staining AnnexinV->PI Positive Healthy Viable Cells (Annexin V-, PI-) AnnexinV->Healthy Negative EarlyApoptosis Early Apoptotic Cells (Annexin V+, PI-) PI->EarlyApoptosis Negative LateApoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) PI->LateApoptosis Positive Necrotic Necrotic Cells (Annexin V-, PI+)

Caption: Logic for apoptosis detection.

Protocol:

  • Neuroblastoma cells are treated with the compounds of interest for the desired time period.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • Cells are resuspended in 1X Annexin V Binding Buffer.

  • FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

  • The cells are incubated for 15 minutes at room temperature in the dark.

  • Following incubation, 1X Binding Buffer is added, and the cells are analyzed by flow cytometry.

  • The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are quantified.

In Vivo Xenograft Model and Bioluminescence Imaging

The following diagram outlines the typical workflow for an in vivo neuroblastoma xenograft study.

xenograft_workflow In Vivo Xenograft Workflow A Implant luciferase-expressing neuroblastoma cells into mice B Allow tumors to establish A->B C Randomize mice into treatment groups B->C D Administer this compound and/or comparator drugs C->D E Monitor tumor growth via bioluminescence imaging D->E F Measure tumor volume and body weight D->F G Continue treatment and monitoring for survival analysis E->G F->G

Caption: Workflow for in vivo xenograft study.

Protocol:

  • Luciferase-expressing neuroblastoma cells (e.g., KCNR-luc) are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are randomized into treatment and control groups.

  • This compound is administered intravenously, while oral drugs like temozolomide are given by gavage, according to the specified dosing schedule.

  • Tumor growth is monitored non-invasively using bioluminescence imaging. Mice are injected with D-luciferin, and the light emission from the tumor cells is captured and quantified using an in vivo imaging system.[4][5][6][7]

  • Tumor volume is also measured externally using calipers.

  • Animal body weight and general health are monitored as indicators of toxicity.

  • For survival studies, mice are monitored until they meet pre-defined endpoint criteria.

Western Blotting for p53 Pathway Activation

Protocol:

  • Neuroblastoma cells are treated with this compound or control for various time points.

  • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST.

  • The membrane is incubated overnight at 4°C with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available preclinical data suggests that this compound (idasanutlin) demonstrates potent anti-tumor activity in p53 wild-type neuroblastoma models. It effectively induces apoptosis and inhibits tumor growth, both as a single agent and in combination with other targeted therapies. In comparison, the standard chemotherapy agent temozolomide shows variable efficacy in vitro, with resistance observed in cell lines with high MGMT expression.[2] Combination strategies, such as this compound with other targeted agents or temozolomide with agents that modulate DNA repair pathways, appear to be promising avenues for future clinical investigation in neuroblastoma. The experimental protocols provided herein offer a framework for the continued evaluation of these and other novel therapeutic approaches.

References

RG7775: A Comparative Analysis of Monotherapy vs. Combination Therapy in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of RG7775 (the intravenous prodrug of idasanutlin) as a monotherapy versus its use in combination with other therapeutic agents. This compound is a potent and selective small-molecule antagonist of MDM2, designed to reactivate the p53 tumor suppressor pathway. This document summarizes key preclinical and clinical findings, presents quantitative data in a structured format, and details the experimental protocols used in pivotal studies.

Mechanism of Action: Restoring p53 Function

This compound functions by inhibiting the interaction between MDM2 and the p53 tumor suppressor protein. In many cancers with wild-type p53, the p53 protein is inactivated by MDM2, which targets it for degradation. By blocking this interaction, this compound leads to the stabilization and accumulation of p53, thereby restoring its potent tumor-suppressive functions, including cell cycle arrest and apoptosis.

p53_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 DNA DNA p53->DNA Binds to DNA MDM2 MDM2 MDM2->p53 Inhibits & Marks for Degradation This compound This compound (Idasanutlin) This compound->MDM2 Inhibits p21 p21 DNA->p21 Transcription PUMA PUMA DNA->PUMA Transcription NOXA NOXA DNA->NOXA Transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis NOXA->Apoptosis experimental_workflow cluster_invivo In Vivo Murine Model cluster_exvivo Ex Vivo Analysis Orthotopic_Implantation Orthotopic Implantation of Neuroblastoma Cells Treatment Treatment Administration: - Vehicle Control - this compound - Temozolomide - Combination Orthotopic_Implantation->Treatment Tumor_Monitoring Tumor Growth Monitoring (Bioluminescence Imaging) Treatment->Tumor_Monitoring Tumor_Harvest Tumor & Plasma Harvest Treatment->Tumor_Harvest Survival_Analysis Survival Analysis Tumor_Monitoring->Survival_Analysis LC_MS LC-MS Analysis (this compound Levels) Tumor_Harvest->LC_MS Western_Blot Western Blot (p53, p21, MDM2) Tumor_Harvest->Western_Blot ELISA ELISA (MIC-1 Levels) Tumor_Harvest->ELISA

Independent Verification of RG7775 Findings: A Comparative Analysis of MDM2-p53 Inhibitors in Neuroblastoma

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the preclinical data for the MDM2 antagonist RG7775 (idasanutlin) in neuroblastoma, with a comparative look at other agents targeting the same pathway, reveals a promising therapeutic strategy for this pediatric cancer. This guide synthesizes published findings, offering researchers, scientists, and drug development professionals a clear overview of the available data, experimental methodologies, and the underlying biological pathways.

This compound is an intravenous prodrug of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. By blocking this interaction, idasanutlin activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1] High-risk neuroblastoma is frequently characterized by wild-type TP53, making it a prime candidate for therapies targeting the MDM2-p53 axis.[1][2]

Comparative Efficacy of MDM2 Inhibitors

The following tables summarize the in vitro and in vivo preclinical findings for this compound and provide a framework for comparing its efficacy with other MDM2 inhibitors in development.

In Vitro Activity of Idasanutlin (Active form of this compound) in Neuroblastoma Cell Lines
Cell LineTP53 StatusMYCN StatusIdasanutlin GI50 (72h)Temozolomide GI50 (72h)Reference
SHSY5YWild-typeNon-amplified78.8 ± 6.1 nM100.8 ± 11.2 µM[2]
SHSY5Y-LucWild-typeNon-amplified82.3 ± 7.5 nM105.5 ± 12.3 µM[2]
NB1691Wild-typeAmplified56.4 ± 5.2 nM89.7 ± 9.8 µM[2]
NB1691-LucWild-typeAmplified61.2 ± 6.8 nM92.4 ± 10.1 µM[2]

GI50: The concentration of a drug that inhibits cell growth by 50%.

In Vivo Efficacy of this compound in Orthotopic Neuroblastoma Models

A pivotal preclinical study evaluated this compound (RO6839921) alone and in combination with temozolomide in mice with established orthotopic SHSY5Y-Luc and NB1691-Luc neuroblastoma xenografts.[1][3][4]

Treatment GroupTumor Growth InhibitionSurvivalReference
Vehicle Control-Baseline[1][3][4]
This compound (RO6839921)Significant InhibitionIncreased[1][3][4]
TemozolomideSignificant InhibitionIncreased[1][3][4]
This compound + TemozolomideGreater Inhibition than single agentsSignificantly Increased[1][3][4]

While specific tumor volume and median survival data require access to the full study publication, the findings clearly indicate a synergistic effect between this compound and temozolomide.[1][3][4]

Alternative MDM2 Inhibitors

Several other MDM2 inhibitors are in various stages of preclinical and clinical development. While direct comparative studies with this compound in neuroblastoma are limited in the public domain, their individual activity provides a benchmark for the class. Notable alternatives include:

  • AMG-232 (KRT-232): An orally available MDM2 inhibitor that has been investigated in various cancers.

  • Siremadlin (HDM201): Another MDM2 inhibitor that has shown promise in clinical trials for solid tumors and hematological malignancies.

  • CGM097: A potent MDM2 inhibitor that has been evaluated in early-phase clinical trials.

Further research is needed to delineate the comparative efficacy and safety profiles of these agents against this compound in neuroblastoma.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Viability Assay (GI50 Determination)
  • Cell Culture: Neuroblastoma cell lines (SHSY5Y, NB1691, and their luciferase-tagged counterparts) are cultured in appropriate media.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of idasanutlin and temozolomide for 72 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the XTT assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The GI50 values are calculated from the dose-response curves.

In Vivo Orthotopic Neuroblastoma Model
  • Cell Implantation: Luciferase-tagged neuroblastoma cells (e.g., SHSY5Y-Luc, NB1691-Luc) are surgically implanted into the adrenal gland of immunodeficient mice.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging.

  • Treatment Administration: Once tumors are established, mice are randomized into treatment groups and receive this compound (intravenously), temozolomide (orally), the combination, or a vehicle control.

  • Efficacy Evaluation: Tumor volume is measured regularly, and survival is monitored.

Pharmacodynamic and Pharmacokinetic Analysis
  • Sample Collection: Plasma and tumor tissue samples are collected from treated mice at various time points.

  • Drug Level Measurement: The concentration of active idasanutlin is measured using liquid chromatography-mass spectrometry (LC-MS).[1][3][5]

  • Pathway Activation Analysis: Activation of the p53 pathway in tumor tissue is assessed by ELISA and Western blot analysis for key proteins such as p53, MDM2, and p21.[1][3][5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the typical workflow of preclinical evaluation.

p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage, Oncogene Activation) cluster_mdm2_p53 MDM2-p53 Interaction cluster_this compound Therapeutic Intervention cluster_outcomes Cellular Outcomes Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 Stabilizes & Activates MDM2 MDM2 p53->MDM2 Activates transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Ubiquitination & Degradation This compound This compound (Idasanutlin) This compound->MDM2 Inhibits

Figure 1: The MDM2-p53 Signaling Pathway and the Mechanism of Action of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Neuroblastoma Cell Lines (SHSY5Y, NB1691) GI50 GI50 Determination (Idasanutlin, Temozolomide) CellLines->GI50 AnimalModel Orthotopic Mouse Model (Adrenal Gland Implantation) CellLines->AnimalModel WesternBlot Western Blot (p53 pathway activation) GI50->WesternBlot Treatment Treatment Groups (Vehicle, this compound, TMZ, Combo) AnimalModel->Treatment Efficacy Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy PKPD PK/PD Analysis (LC-MS, ELISA) Treatment->PKPD

Figure 2: Preclinical Experimental Workflow for Evaluating this compound in Neuroblastoma.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling RG7775

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety, handling, and disposal information for RG7775, also known as RO6839921, an intravenous prodrug of idasanutlin (RG7388). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.

Compound Information

IdentifierDescription
This compound Intravenous pegylated prodrug of idasanutlin.
Chemical Name RO6839921
Active Metabolite Idasanutlin (RG7388)
Mechanism of Action MDM2 (murine double minute 2) antagonist. It inhibits the MDM2-p53 interaction, leading to the reactivation of the p53 tumor suppressor pathway.[1][2][3]

Hazard Identification and Safety Precautions

The following hazard information is based on the Safety Data Sheet (SDS) for the active compound, idasanutlin. As this compound is rapidly metabolized to idasanutlin, these precautions are directly relevant.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[4][5]
Skin corrosion/irritation2H315: Causes skin irritation[4][5]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[4][5]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[4][5]

Signal Word: Warning[4]

Precautionary Statements:

TypeStatement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P264: Wash hands thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
Response P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P330: Rinse mouth.[4] P362: Take off contaminated clothing and wash before reuse.[4]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] P405: Store locked up.[4]
Disposal P501: Dispose of contents/container in accordance with local regulation.[4]

Personal Protective Equipment (PPE)

To ensure personal safety while handling this compound, the following personal protective equipment is mandatory:

PPE CategorySpecific Requirements
Eye/Face Protection Wear safety glasses with side shields or goggles.[6]
Hand Protection Wear protective gloves that comply with EC Directive 89/686/EEC and the related standard EN374.[6] For handling antineoplastic agents, double chemotherapy gloves are recommended.[7]
Skin and Body Protection Wear suitable protective clothing.[6] A lab coat should be worn at all times.
Respiratory Protection No protective equipment is needed under normal use conditions with adequate ventilation. If exposure limits are exceeded or irritation is experienced, ventilation and evacuation may be required.[6]

Handling, Storage, and Disposal

Handling:

  • Avoid inhalation, and contact with eyes and skin.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use only in areas with appropriate exhaust ventilation.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a well-ventilated place.[4]

  • Keep the container tightly closed.[4]

  • Store locked up.[4]

  • Keep containers in a dry, cool place.[6]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4][6]

  • Antineoplastic drug waste should be segregated from other hazardous chemical waste.[7]

  • Contaminated disposable items (e.g., gloves, absorbent pads) should be disposed of in a designated trace waste container.[7]

  • Syringes containing any residual drug must be disposed of as hazardous chemical waste in a special bulk waste container, not in a sharps container.[7]

Experimental Protocol: In Vivo Efficacy in an Orthotopic Neuroblastoma Model

The following is a generalized protocol based on a preclinical study evaluating this compound.[8] This protocol is for informational purposes and should be adapted to specific experimental needs and institutional guidelines.

Objective: To evaluate the in vivo efficacy of this compound alone and in combination with other agents in a neuroblastoma model.

Materials:

  • This compound (RO6839921)

  • Vehicle control solution

  • TP53 wild-type neuroblastoma cells (e.g., SHSY5Y-Luc)

  • Immunocompromised mice

  • Standard laboratory equipment for cell culture, animal handling, and drug administration.

  • Equipment for liquid chromatography-mass spectrometry (LC-MS), ELISA, and Western blotting.

Procedure:

  • Cell Culture: Culture TP53 wild-type neuroblastoma cells according to standard protocols.

  • Tumor Implantation: Implant the neuroblastoma cells orthotopically into immunocompromised mice.

  • Treatment Groups: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).

  • Drug Administration: Administer this compound intravenously at the desired dose and schedule.

  • Monitoring: Monitor tumor growth and animal well-being regularly.

  • Pharmacokinetic Analysis: At specified time points post-treatment, collect plasma samples to measure the concentration of the active metabolite, idasanutlin, using LC-MS.

  • Pharmacodynamic Analysis:

    • Assess p53 pathway activation at various time points post-treatment using ELISA to measure p53 target genes (e.g., MIC-1) and Western blotting to analyze p53 and MDM2 protein levels in tumor tissue.

  • Efficacy Evaluation: Measure tumor growth inhibition and overall survival in the different treatment groups.

Visualizations

Signaling Pathway of this compound (Idasanutlin)

RG7775_Signaling_Pathway cluster_cell Tumor Cell cluster_nucleus Nucleus This compound This compound (Idasanutlin Prodrug) MDM2 MDM2 This compound->MDM2 Inhibits p53 p53 MDM2->p53 Binds and Promotes Degradation p53_nucleus p53 p53->p53_nucleus Translocates to Nucleus p21 p21 p53_nucleus->p21 Activates Transcription PUMA PUMA p53_nucleus->PUMA Activates Transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: this compound inhibits MDM2, leading to p53 activation and downstream tumor suppression.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_analysis Analysis start Start cell_culture 1. Cell Culture (TP53 wt Neuroblastoma) start->cell_culture tumor_implantation 2. Orthotopic Tumor Implantation (Immunocompromised Mice) cell_culture->tumor_implantation randomization 3. Randomize into Treatment Groups tumor_implantation->randomization drug_admin 4. Intravenous Administration of this compound randomization->drug_admin monitoring 5. Monitor Tumor Growth and Animal Health drug_admin->monitoring pk_analysis 6a. Pharmacokinetic Analysis (LC-MS of Plasma) monitoring->pk_analysis pd_analysis 6b. Pharmacodynamic Analysis (ELISA, Western Blot) monitoring->pd_analysis efficacy_eval 7. Efficacy Evaluation (Tumor Growth Inhibition, Survival) pk_analysis->efficacy_eval pd_analysis->efficacy_eval end End efficacy_eval->end

Caption: Workflow for evaluating the in vivo efficacy of this compound in a neuroblastoma model.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.